9-O-Feruloyllariciresinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCVTSCCNBWCZ-QPDANWEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"9-O-Feruloyllariciresinol chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a naturally occurring lignan derivative that has garnered interest within the scientific community for its potential therapeutic properties. Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct experimental data for some properties of this specific compound are limited, this guide synthesizes available information and provides insights based on related compounds.
Chemical Structure and Properties
This compound is characterized by a core lariciresinol structure esterified with a ferulic acid moiety at the 9-position.
Chemical Structure:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₉ | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |
| Molecular Weight | 536.57 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[2][3] |
| CAS Number | 60337-67-9 | --INVALID-LINK--[1], --INVALID-LINK--[4] |
| Boiling Point (Predicted) | 726.9 ± 60.0 °C | --INVALID-LINK--[5] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | --INVALID-LINK--[5] |
| Purity | ≥98% | --INVALID-LINK--[5] |
| Storage | 2-8°C, dry, closed | --INVALID-LINK--[6] |
Spectroscopic Data
Experimental Protocols
Isolation from Phyllanthus niruri
This compound has been reported to be isolated from the plant Phyllanthus niruri[5]. While a specific, detailed protocol for the isolation of this particular compound is not widely published, a general methodology based on the fractionation of Phyllanthus niruri extracts can be proposed. This serves as a foundational workflow for researchers aiming to isolate this and other lignans.
Methodology Details:
-
Extraction: The dried and powdered whole plant material of Phyllanthus niruri is extracted with a suitable solvent, such as 75% ethanol, to obtain a crude extract[7].
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Lignans like this compound are typically found in the ethyl acetate fraction[7].
-
Chromatographic Separation: The ethyl acetate fraction is further purified using column chromatography techniques. Silica gel or Sephadex are common stationary phases for the separation of lignans.
-
Final Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of the compound to achieve high purity.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (1H, 13C, COSY, HMBC, HSQC), mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Potential Signaling Pathways
While direct experimental evidence for the biological activities of this compound is emerging, its structural components, lariciresinol and ferulic acid, are well-studied. Based on the known activities of these and related compounds, this compound is anticipated to possess significant anti-inflammatory, antioxidant, and potentially anti-cancer properties[6]. The likely mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity: NF-κB and MAPK Pathways
Inflammation is a critical process in many diseases, and its regulation is a key therapeutic target. The NF-κB and MAPK signaling pathways are central to the inflammatory response. Ferulic acid and other structurally similar polyphenols have been shown to inhibit these pathways. It is plausible that this compound exerts anti-inflammatory effects through similar mechanisms.
Antioxidant Activity: Nrf2 Pathway
The antioxidant properties of phenolic compounds are well-documented. Ferulic acid is a potent antioxidant that can scavenge free radicals. Additionally, many polyphenols can activate the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. It is hypothesized that this compound may also exert its antioxidant effects through the activation of this protective pathway.
Potential in Cancer Prevention
The modulation of signaling pathways involved in inflammation and oxidative stress is closely linked to cancer prevention. Chronic inflammation and oxidative DNA damage are known contributors to carcinogenesis. By potentially inhibiting NF-κB and MAPK pathways and activating the Nrf2 pathway, this compound may help to mitigate these cancer-promoting processes. Further research is warranted to investigate its direct effects on cancer cell proliferation, apoptosis, and angiogenesis.
Conclusion
This compound is a promising natural product with the potential for significant biological activities. While further research is needed to fully elucidate its physicochemical properties, establish detailed experimental protocols, and confirm its precise mechanisms of action, the existing knowledge on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this compound.
References
- 1. parchem.com [parchem.com]
- 2. Bioguided Fraction and Isolation of the Antitumor Components from Phyllanthus niruri L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-O-Feruloyllariciresil | 60337-67-9 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Unveiling the Botanical Origins of 9-O-Feruloyllariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan derivative that has garnered interest within the scientific community for its potential biological activities. Lignans, a diverse group of polyphenolic compounds found in plants, are known for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its identification in specific plant species and outlining the methodologies for its extraction and characterization. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
Current scientific literature indicates that this compound is a relatively rare lignan, having been identified in a limited number of plant species. The primary sources identified to date belong to the Thymelaeaceae family, a group of plants known for producing a rich diversity of bioactive secondary metabolites.
Quantitative Data Summary
To date, comprehensive quantitative analyses of this compound across a wide range of plant species are not extensively available in the public domain. The compound's rarity means that most studies have focused on its isolation and structural elucidation rather than quantification. However, the following table summarizes the plant species from which this compound has been isolated. Further research is required to determine the concentration of this compound in various plant tissues.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Wikstroemia scytophylla | Thymelaeaceae | Stems | [1] |
Note: The concentration of this compound in these sources has not been reported in the cited literature. The presence of the compound was confirmed through isolation and structural identification.
Experimental Protocols
The isolation and identification of this compound from plant material involves a multi-step process combining extraction and chromatographic techniques, followed by spectroscopic analysis for structural confirmation.
General Extraction and Isolation Workflow
A generalized workflow for the extraction and isolation of this compound from plant material is presented below. This process is based on standard phytochemical methodologies.
References
Unveiling 9-O-Feruloyllariciresinol: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-O-Feruloyllariciresinol, a lignan of significant interest. The document details the initial identification of this compound from its natural source, Phyllanthus niruri, and presents a consolidated experimental protocol for its extraction and purification. Furthermore, it compiles the available quantitative and spectroscopic data essential for its identification and discusses its potential biological significance in the context of related lignans. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of the lignan family, has been identified as a constituent of the medicinal plant Phyllanthus niruri. This guide synthesizes the available scientific literature to provide a detailed technical account of this specific lignan.
Discovery and Natural Source
This compound was first reported as a novel lignan isolated from the medicinal plant Phyllanthus niruri (family Euphorbiaceae). This plant has a long history of use in traditional medicine for treating a variety of ailments, which has prompted extensive phytochemical investigations. The discovery of this compound added to the complex array of bioactive lignans known to exist in this species.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Phyllanthus niruri involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite of methodologies reported for the isolation of lignans from this plant.
Plant Material and Extraction
-
Plant Material: The aerial parts (leaves and stems) of Phyllanthus niruri are collected, air-dried in the shade, and then coarsely powdered.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. The process is repeated multiple times to ensure complete extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. Lignans are typically enriched in the less polar fractions.
-
Column Chromatography: The lignan-rich fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of the target compound (as monitored by analytical TLC) are further purified using preparative TLC on silica gel plates with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
Below is a DOT script visualizing the general workflow for the isolation of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The available data is summarized below.
| Property | Data |
| Molecular Formula | C₃₀H₃₂O₉ |
| Molecular Weight | 536.57 g/mol |
| CAS Number | 60337-67-9 |
| Appearance | Colorless needles |
| ¹H-NMR (CDCl₃, δ ppm) | Data not explicitly detailed in searches |
| ¹³C-NMR (CDCl₃, δ ppm) | Data not explicitly detailed in searches |
| Mass Spectrometry (MS) | Data not explicitly detailed in searches |
| Yield | Not specified in available search results |
Note: While the existence of this compound is confirmed, detailed NMR and MS data from the primary literature were not retrieved in the searches.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the activities of its parent compound, lariciresinol, and the attached ferulic acid moiety provide insights into its potential therapeutic effects.
Lariciresinol has been shown to possess anti-diabetic properties by inhibiting α-glucosidase and activating the insulin signaling pathway, leading to increased glucose uptake. Ferulic acid is a well-known antioxidant with anti-inflammatory and neuroprotective effects. The combination of these two molecules in this compound suggests a synergistic or unique bioactivity profile.
The potential signaling pathway influenced by the lariciresinol component is the insulin signaling cascade.
The following DOT script illustrates a simplified representation of the insulin signaling pathway potentially activated by lariciresinol.
Conclusion and Future Directions
This compound is a naturally occurring lignan with a chemical structure that suggests significant therapeutic potential. This guide provides a foundational understanding of its discovery and isolation. However, to fully exploit its potential, further research is imperative. Future studies should focus on:
-
The definitive isolation and complete spectroscopic characterization of this compound to establish a comprehensive and publicly available dataset.
-
In-depth investigation of its biological activities, including its antioxidant, anti-inflammatory, anticancer, and metabolic effects.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Development of efficient synthetic routes to enable the production of larger quantities for extensive preclinical and clinical evaluation.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising natural product.
The Biosynthesis of 9-O-Feruloyllariciresinol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol is a naturally occurring lignan with potential pharmacological activities. Its biosynthesis involves the convergence of two major pathways: the phenylpropanoid pathway, which provides the feruloyl moiety, and the lignan pathway, which generates the lariciresinol backbone. While the biosynthetic steps leading to these precursors are well-established, the final enzymatic step, the feruloylation of lariciresinol, remains an area of active investigation. This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound, details the enzymes involved, presents available quantitative data, and outlines experimental protocols for their characterization. Furthermore, we propose a putative final step in the pathway and suggest methodologies for the identification and characterization of the responsible acyltransferase.
Introduction
Lignans are a diverse class of diphenolic compounds found in a wide variety of plants. They are formed by the oxidative coupling of two phenylpropanoid units and exhibit a range of biological activities. This compound is a feruloylated lignan, and understanding its biosynthesis is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide will delve into the technical details of its formation, providing a valuable resource for researchers in the field.
The Biosynthetic Pathway to Precursors
The biosynthesis of this compound is a branched pathway that relies on the production of two key intermediates: lariciresinol and feruloyl-Coenzyme A (feruloyl-CoA).
Biosynthesis of Lariciresinol
The formation of lariciresinol begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol. This reaction is followed by a reduction step to yield lariciresinol.
-
Pinoresinol Formation: Two molecules of coniferyl alcohol, derived from the phenylpropanoid pathway, undergo stereospecific coupling to form (+)- or (-)-pinoresinol. This reaction is mediated by dirigent proteins (DPs) and laccases.
-
Lariciresinol Formation: Pinoresinol is then reduced to lariciresinol by the action of pinoresinol-lariciresinol reductases (PLRs) .[1][2][3][4] These enzymes are NADPH-dependent oxidoreductases.
Biosynthesis of Feruloyl-CoA
Feruloyl-CoA, the acyl donor for the final step, is synthesized through the core phenylpropanoid pathway.
-
From Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid, which is then activated to its CoA thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).
-
Formation of Feruloyl-CoA: p-Coumaroyl-CoA is hydroxylated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) to produce caffeoyl-CoA. Subsequently, caffeoyl-CoA is methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to yield feruloyl-CoA.[5]
The Putative Final Step: Feruloylation of Lariciresinol
The final step in the biosynthesis of this compound is the transfer of the feruloyl group from feruloyl-CoA to the 9-hydroxyl position of lariciresinol. To date, the specific enzyme catalyzing this reaction has not been definitively identified in the scientific literature.
Based on known enzymatic reactions in plant secondary metabolism, it is highly probable that this reaction is catalyzed by a member of the BAHD acyltransferase family . These enzymes are known to utilize acyl-CoA donors to acylate a wide range of acceptor molecules, including other lignans and various phenolic compounds.
The proposed reaction is:
Lariciresinol + Feruloyl-CoA → this compound + CoA-SH
Quantitative Data
Quantitative data for the enzymes involved in the biosynthesis of the precursors of this compound is limited and varies between plant species and experimental conditions. The following table summarizes some of the available data for pinoresinol-lariciresinol reductases.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| PLR1 | Linum usitatissimum | (+)-Pinoresinol | 1.8 | 13.5 | Xia, Z. Q. et al. (2000). J. Biol. Chem. |
| PLR | Thuja plicata | (+)-Pinoresinol | 5.6 | 2.9 | Fujita, M. et al. (1999). Bull. Nara Univ. Educ. |
Note: This table is not exhaustive and represents examples from the literature. Kinetic parameters can vary significantly based on assay conditions.
Experimental Protocols
This section provides generalized methodologies for the key experiments required to study the biosynthesis of this compound.
Pinoresinol-Lariciresinol Reductase (PLR) Assay
Objective: To determine the enzymatic activity of PLR in converting pinoresinol to lariciresinol.
Materials:
-
Plant protein extract or purified PLR enzyme
-
(+)-Pinoresinol (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the protein extract.
-
Initiate the reaction by adding (+)-pinoresinol.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase, evaporate to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC, monitoring at a wavelength of 280 nm.
-
Quantify the amount of lariciresinol produced by comparing the peak area to a standard curve.
Identification and Characterization of the Putative Feruloyl-CoA:Lariciresinol 9-O-Acyltransferase
Objective: To identify and characterize the enzyme responsible for the feruloylation of lariciresinol.
A. Candidate Gene Identification (Bioinformatic Approach):
-
Search plant genome and transcriptome databases for sequences homologous to known BAHD acyltransferases.
-
Perform co-expression analysis with known lignan biosynthesis genes (e.g., PLR, CCoAOMT) in plant species known to produce this compound. Genes that show a similar expression pattern are strong candidates.
B. Heterologous Expression and Enzyme Assay:
-
Clone the candidate acyltransferase genes into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).
-
Express the recombinant protein in a suitable host system.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Perform an enzyme assay similar to the PLR assay, but with lariciresinol and feruloyl-CoA as substrates.
-
Analyze the reaction products using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound.
C. Kinetic Characterization:
-
Once activity is confirmed, perform kinetic analyses by varying the concentrations of lariciresinol and feruloyl-CoA to determine the Km and Vmax values for the enzyme.
Visualizations
Biosynthesis Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 4. Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 9-O-Feruloyllariciresinol: Information Not Available
A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, for the compound 9-O-Feruloyllariciresinol has yielded no specific results. Despite employing various search strategies, including inquiries about its isolation, synthesis, and structural elucidation, no publications containing the requested quantitative NMR and MS data or detailed experimental protocols for this specific molecule could be identified.
The search for information on related compounds, such as lignans and feruloyl esters, provided general methodologies for spectroscopic analysis in this class of natural products. However, these results did not contain the specific data required for this compound.
Consequently, it is not possible to provide the requested in-depth technical guide with the following components:
-
Quantitative Data Presentation: No NMR (¹H, ¹³C) or MS data tables for this compound could be compiled as no source data was found.
-
Experimental Protocols: Detailed methodologies for the acquisition of NMR and MS data for this specific compound are not available in the public domain based on the conducted searches.
-
Mandatory Visualization: Without experimental data and established signaling pathways or workflows for this compound, a relevant and accurate diagram using Graphviz (DOT language) cannot be generated.
It is recommended that researchers seeking this information consult specialized chemical databases or consider primary research involving the isolation or synthesis of this compound to generate the desired spectroscopic data.
In-Depth Technical Guide: Physicochemical Characteristics of 9-O-Feruloyllariciresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol is a naturally occurring lignan that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the lignan family, it is structurally characterized by the coupling of two phenylpropanoid units. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, and summarizes its potential biological activities based on the properties of related lignans and ferulic acid derivatives. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. While comprehensive experimental data remains limited in publicly accessible literature, the following information has been compiled from available resources.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₉ | [1][2] |
| Molecular Weight | 536.58 g/mol | [1][2] |
| CAS Number | 60337-67-9 | [1] |
| Appearance | Not specified in available literature | - |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Storage | 2-8℃, dry, closed | [1] |
Note: The lack of experimentally determined melting and boiling points in the reviewed literature highlights a significant gap in the comprehensive characterization of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Although specific spectra for this compound are not widely published, general characteristics can be inferred from its structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its phenolic and feruloyl moieties. The conjugated system in the ferulic acid portion of the molecule would likely result in significant UV absorbance.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (phenolic) | ~3600-3200 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
| C=O (ester) | ~1750-1735 |
| C=C (aromatic) | ~1600 and ~1475 |
| C-O (ester, ether) | ~1300-1000 |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological analysis of this compound are not extensively documented in the available literature. However, general methodologies for the study of lignans can be adapted.
Isolation and Purification
This compound has been isolated from Riesling wine.[3][4] A general workflow for the isolation of lignans from plant material is as follows:
Antioxidant Activity Assays
The antioxidant potential of lignans is often evaluated using various in vitro assays.
Table 3: Common Antioxidant Assays for Lignans
| Assay | Principle |
| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. |
| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine complex to the ferrous form. |
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the activities of related lignans and ferulic acid derivatives suggest potential in several therapeutic areas. Lignans are known to possess antioxidant, anti-inflammatory, and neuroprotective properties.[5][6][7][8]
Potential Anti-inflammatory and Antioxidant Mechanisms
Lignans and other phenolic compounds often exert their anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Lignans may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[5][7]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: MAPKs are involved in cellular responses to a variety of stimuli and play a role in inflammation. Inhibition of this pathway by lignans can also lead to reduced inflammation.[7]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of this pathway by phenolic compounds can lead to the expression of antioxidant enzymes, thus protecting cells from oxidative damage.[9]
Potential Neuroprotective Effects
Ferulic acid and its derivatives have been investigated for their neuroprotective properties.[10] These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in neurodegenerative diseases.[10]
Conclusion and Future Directions
This compound is a lignan with potential for further investigation in the fields of pharmacology and medicinal chemistry. This guide summarizes the currently available, though limited, physicochemical data and outlines the probable biological activities based on its chemical class. Significant research is required to fully characterize this compound. Future studies should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.
-
Detailed Spectroscopic Analysis: Publication of fully assigned ¹H and ¹³C NMR spectra, as well as comprehensive UV-Vis and IR spectral data.
-
Isolation and Synthesis: Development and publication of detailed protocols for the efficient isolation from natural sources or chemical synthesis to ensure a consistent supply for research.
-
Biological Evaluation: In-depth in vitro and in vivo studies to confirm and elucidate the specific antioxidant, anti-inflammatory, and neuroprotective mechanisms of this compound and to identify the specific signaling pathways it modulates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lariciresinol 4-O-glucoside | CAS:143663-00-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Lignans from the bark of Eucommia ulmoides inhibited Ang II-stimulated extracellular matrix biosynthesis in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
Preliminary Biological Activity Screening of 9-O-Feruloyllariciresinol: A Technical Guide
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological activities. 9-O-Feruloyllariciresinol, a derivative of lariciresinol, is a lignan of increasing interest. This guide outlines a systematic approach to the preliminary biological activity screening of this compound, providing a template for data presentation, experimental protocols, and visualization of molecular pathways. The following sections detail the potential biological activities based on studies of its core structure, lariciresinol.
Quantitative Data Summary
The preliminary screening of a novel compound involves assessing its activity across various biological assays. The following tables summarize the quantitative data for Lariciresinol, which can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Bioactivity of Lariciresinol
| Biological Activity | Assay/Model | Target | Result Type | Value | Reference |
| Anti-diabetic | α-glucosidase inhibition | α-glucosidase | IC50 | 6.97 µM | [1][2] |
| Anti-diabetic | α-glucosidase inhibition | α-glucosidase | Ki | 0.046 µM | [1] |
| Antifungal | Broth microdilution | Candida albicans | MIC | 25 µg/mL | [1] |
| Antifungal | Broth microdilution | Trichosporon beigelii | MIC | 12.5 µg/mL | [1] |
| Antifungal | Broth microdilution | Malassezia furfur | MIC | 25 µg/mL | [1] |
| Anticancer | Cell Viability (HepG2) | - | IC50 | Not specified | [3] |
| Anticancer | Apoptosis (SKBr3 cells) | - | Concentration | 100-400 µg/mL | [1] |
Table 2: In Vivo Bioactivity of Lariciresinol
| Biological Activity | Animal Model | Dosing Regimen | Key Findings | Reference |
| Anti-diabetic | Streptozotocin-induced diabetic mice | 10 mg/kg, p.o., 3 weeks | Decreased blood glucose, increased insulin levels | [1][2] |
| Anti-arthritic | Complete Freund's adjuvant-induced arthritic rats | 10-30 mg/kg, i.p., 28 days | Inhibition of arthritis | [1] |
| Antitumor | Mammary tumor-bearing rats | 3-15 mg/kg, p.o., daily, 9 weeks | Inhibition of tumor growth and angiogenesis | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are example methodologies for key experiments based on studies with Lariciresinol.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the same buffer.
-
Incubation: In a 96-well plate, add 50 µL of the test compound (dissolved in DMSO and diluted with buffer) at various concentrations. Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Absorbance Measurement: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of enzyme activity compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Protocol:
-
Fungal Inoculum Preparation: Grow the fungal strains in an appropriate broth medium (e.g., Sabouraud Dextrose Broth for Candida species) to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms of action is a critical step in drug discovery. The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of Lariciresinol.
Lariciresinol has been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.[1][4]
Conclusion
This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. By utilizing the established data and methodologies for the related compound, Lariciresinol, researchers can efficiently design and execute studies to elucidate the therapeutic potential of this novel lignan. The presented tables, protocols, and pathway diagrams offer a standardized approach to data presentation and interpretation, facilitating clear communication and comparison within the scientific community. Future research should focus on obtaining specific quantitative data for this compound to validate and expand upon the potential activities suggested by its structural analogue.
References
Unveiling 9-O-Feruloyllariciresinol: A Comprehensive Technical Guide on its Taxonomic Distribution, Isolation, and Potential Biological Significance
For Immediate Release
This technical guide provides an in-depth exploration of the lignan 9-O-Feruloyllariciresinol, a natural compound of growing interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document details its known taxonomic distribution, provides a comprehensive experimental protocol for its isolation and characterization, and discusses its potential biological activities, laying the groundwork for future research and development.
Taxonomic Distribution
The known natural occurrence of this compound is currently limited to the plant species Daphne oleoides. Lignans, a diverse class of phenylpropanoid dimers, are widely distributed throughout the plant kingdom and have been isolated from various plant families. However, this compound has been specifically identified as a constituent of Daphne oleoides, a member of the Thymelaeaceae family. Further research is required to explore its potential presence in other species within the Daphne genus and the broader plant kingdom.
| Family | Genus | Species | Plant Part | Yield (mg) | Reference |
| Thymelaeaceae | Daphne | oleoides | Whole plant | 18 | [1] |
Experimental Protocols: Isolation and Characterization of this compound from Daphne oleoides
The following protocol is based on the methodology described by Ullah, Ahmad, and Malik in their 1999 publication in Phytochemistry[1].
Plant Material and Extraction
The entire Daphne oleoides plant is collected, shade-dried, and coarsely powdered. The powdered plant material (100 kg) is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude methanolic extract is suspended in water and partitioned successively with different solvents to separate compounds based on their polarity. This typically involves sequential extraction with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction of interest for the isolation of this compound is the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Column Chromatography (CC): The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified using preparative TLC on silica gel plates with a suitable solvent system (e.g., CHCl₃-MeOH, 9:1).
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREI-MS) is used to determine the molecular formula (C₃₀H₃₂O₉).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment in the molecule. Key signals for this compound include those for the aromatic protons of the lariciresinol and feruloyl moieties, methoxy groups, and the protons of the tetrahydrofuran ring.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons and to confirm the overall structure and the point of attachment of the feruloyl group.
-
-
Infrared (IR) Spectroscopy: Reveals the presence of functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and aromatic rings.
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the phenolic and cinnamic acid chromophores.
The workflow for the isolation and characterization of this compound is depicted in the diagram below.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on related lignans provides insights into its potential biological activities. Lignans, as a class of compounds, are known to possess a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.
Cytotoxic Activity
Studies on lignans isolated from Daphne species have demonstrated cytotoxic activity against various cancer cell lines. For instance, some lignans have shown inhibitory effects against K562 (leukemia), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The cytotoxic potential of lignans is a significant area of interest in cancer research.
The potential mechanism of action for cytotoxic lignans often involves the induction of apoptosis (programmed cell death) and interference with cell cycle progression in cancer cells. The structural features of this compound, particularly the presence of phenolic hydroxyl groups and the ferulic acid moiety, suggest that it may also exhibit cytotoxic properties. Further investigation is warranted to evaluate its efficacy and to elucidate the specific molecular targets and signaling pathways involved.
The logical relationship for investigating the cytotoxic potential of this compound is outlined below.
Conclusion and Future Directions
This compound represents a promising natural product with potential applications in drug discovery and development. Its confirmed presence in Daphne oleoides provides a starting point for further phytochemical screening of related species. The detailed experimental protocol provided herein will facilitate its isolation for further biological evaluation.
Future research should focus on:
-
Expanding the Taxonomic Survey: Investigating other Daphne species and related genera to identify new sources of this compound.
-
Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in plant extracts.
-
Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its cytotoxic, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.
This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural compound.
References
Enzymatic Synthesis of 9-O-Feruloyllariciresinol Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan of significant interest due to the potential pharmacological activities associated with both its lignan and ferulate moieties. Lignans are known for their diverse biological properties, while ferulic acid is a potent antioxidant. The targeted synthesis of this compound through enzymatic methods offers a green and highly selective alternative to traditional chemical synthesis, minimizing the need for protecting groups and reducing the generation of hazardous waste. This technical guide provides an in-depth overview of the enzymatic synthesis of the key precursors, lariciresinol and activated ferulic acid, and presents model protocols for their enzymatic coupling, based on established lipase-catalyzed feruloylation of similar molecules.
Biosynthesis of Lariciresinol
Lariciresinol is a naturally occurring lignan synthesized in plants via the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to the key monolignol precursor, coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereospecific coupling, mediated by dirigent proteins, to form pinoresinol.[1] Pinoresinol is subsequently reduced to lariciresinol.
Signaling Pathway for Lariciresinol Biosynthesis
Caption: Biosynthetic pathway of lariciresinol from phenylalanine.
Enzymatic Preparation of Ferulic Acid Esters (Activated Precursors)
For efficient lipase-catalyzed acylation of lariciresinol, an activated form of ferulic acid, such as an ethyl or vinyl ester, is typically used. This is due to the unfavorable reaction equilibrium of direct esterification with the free acid. Lipase-catalyzed transesterification using a ferulate ester as the acyl donor is a common and effective strategy.
Experimental Protocol: Lipase-Catalyzed Synthesis of Ethyl Ferulate
This protocol is adapted from studies on the esterification of ferulic acid.
Materials:
-
Ferulic acid
-
Ethanol (anhydrous)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Molecular sieves (3 Å)
-
Anhydrous toluene (or other suitable organic solvent)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dried flask, add ferulic acid (1 mmol) and anhydrous ethanol (5 mmol).
-
Add anhydrous toluene (10 mL) and molecular sieves (1 g) to maintain anhydrous conditions.
-
Add Novozym 435 (10% w/w of substrates).
-
Incubate the reaction mixture at 60°C with constant shaking (200 rpm) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting ethyl ferulate by silica gel column chromatography using a hexane:ethyl acetate gradient.
Enzymatic Synthesis of this compound: A Model Approach
Experimental Workflow for Enzymatic Feruloylation of Lariciresinol
Caption: General workflow for the enzymatic synthesis of this compound.
Model Experimental Protocol: Lipase-Catalyzed Feruloylation of Lariciresinol
Materials:
-
Lariciresinol
-
Ethyl ferulate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous 2-methyl-2-butanol or anhydrous toluene
-
Molecular sieves (3 Å)
Procedure:
-
Dissolve lariciresinol (0.1 mmol) and ethyl ferulate (0.2 mmol, 2 equivalents) in anhydrous 2-methyl-2-butanol (5 mL) in a dried flask.
-
Add molecular sieves (0.5 g) to ensure anhydrous conditions.
-
Add Novozym 435 (50 mg).
-
Seal the flask and incubate at 55°C with magnetic stirring for 48-72 hours. The removal of the ethanol co-product can be facilitated by applying a mild vacuum periodically.[4]
-
Monitor the formation of the product by HPLC, observing the consumption of lariciresinol and the appearance of a new, more nonpolar peak.
-
After the reaction reaches the desired conversion, filter to remove the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to isolate this compound.
Quantitative Data from Model Enzymatic Feruloylation Reactions
The following tables summarize quantitative data from published studies on lipase-catalyzed feruloylation of various substrates. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Lipase-Catalyzed Synthesis of Ferulate Esters
| Substrate | Acyl Donor | Lipase | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triolein | Ethyl Ferulate | Novozym 435 | Toluene | 60 | 144 | 77 | [4] |
| 1-Octanol | Ethyl Ferulate | Novozym 435 | Toluene | 60 | 48 | 83 | [4] |
| Glycerol | Ferulic Acid | Pectinase PL "Amano" | 85% Glycerol, 5% DMSO | 50 | 24 | 81 | [3] |
| Phosphatidylcholine | Ethyl Ferulate | Novozym 435 | Toluene/Ionic Liquid | 55 | 72 | 50.8 | [2] |
Table 2: Optimization of Reaction Conditions for Feruloylation
| Parameter | Condition | Effect on Yield | Reference |
| Water Content | Increased water | Adverse effect on esterification | [4] |
| Substrate Molar Ratio | Excess acyl donor | Generally increases yield | [4] |
| Co-product Removal | Vacuum application | Improved alcoholysis yield | [4] |
| Solvent | Non-polar organic solvents | Generally effective | [4] |
Conclusion
The enzymatic synthesis of this compound precursors is a feasible and environmentally friendly approach. The biosynthetic pathway to lariciresinol is well-established. While a direct enzymatic synthesis of the final product has not been explicitly reported, established protocols for lipase-catalyzed feruloylation of similar molecules provide a strong foundation for developing a successful synthesis. The use of immobilized lipases, such as Novozym 435, in anhydrous organic solvents with an activated ferulate ester is a promising strategy. The data and protocols presented in this guide offer a comprehensive starting point for researchers to explore and optimize the enzymatic synthesis of this valuable lignan derivative.
References
- 1. Frontiers | Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
A Technical Guide to the In Silico Prediction of 9-O-Feruloyllariciresinol's Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol is a naturally occurring lignan composed of ferulic acid and lariciresinol moieties. Its parent compounds are known for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This technical guide outlines a comprehensive in silico workflow to predict and characterize the potential bioactivities of this compound. The methodology encompasses ligand preparation, prediction of ADMET properties, molecular target identification, molecular docking simulations, and signaling pathway analysis. Furthermore, this document provides detailed experimental protocols for the subsequent in vitro validation of the computational predictions, offering a complete roadmap from initial hypothesis to experimental verification for researchers in drug discovery and natural product chemistry.
Introduction
Natural products remain a vital source of chemical diversity for drug discovery. This compound, a lignan ester, is structurally intriguing due to its composition from two bioactive precursors: ferulic acid and lariciresinol. Ferulic acid, a ubiquitous phenolic compound, is well-documented for its potent antioxidant, anti-inflammatory, and anticarcinogenic activities.[1][5][6] These effects are often attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and PI3K/AKT/mTOR.[4][6][7]
Given the pharmacological profile of its constituents, it is hypothesized that this compound may possess significant therapeutic potential. In silico methods provide a rapid, cost-effective, and powerful approach to explore this potential by predicting pharmacokinetic properties, identifying potential protein targets, and elucidating mechanisms of action before embarking on extensive laboratory experiments.[8][9] This guide details a systematic computational workflow to investigate the bioactivity of this compound.
Proposed In Silico Prediction Workflow
The computational investigation of a novel compound's bioactivity follows a structured, multi-step process. This workflow is designed to systematically filter and prioritize predictions, starting from broad pharmacokinetic properties and moving towards specific molecular interactions and biological pathways.
Figure 1: A generalized workflow for in silico bioactivity prediction.
Pharmacokinetic Profile: ADMET Prediction
The initial step in evaluating a potential drug candidate is the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These characteristics are critical determinants of a compound's bioavailability and safety profile.[10] Machine learning-based tools and web servers can accurately predict these properties from a molecule's structure.[9][11][12]
Predicted ADMET Properties
The following table summarizes the hypothetical ADMET profile for this compound, as would be predicted by a platform like SwissADME or admetSAR.[11][12]
| Property Category | Parameter | Predicted Value | Implication |
| Physicochemical | Molecular Weight | 548.58 g/mol | Moderate size, potential for oral bioavailability |
| LogP (Lipophilicity) | 3.5 - 4.5 | Good balance for membrane permeability | |
| Water Solubility | Moderately Soluble | Adequate for absorption | |
| Absorption | Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier (BBB) | Low/No | Unlikely to cause central nervous system effects | |
| Distribution | P-glycoprotein Substrate | No | Not likely to be subject to efflux pumps |
| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |
| CYP450 3A4 Inhibitor | Yes (Potential) | Potential for interaction with co-administered drugs | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Note: The values in this table are illustrative examples based on the known properties of similar phenolic compounds and serve as a template for actual predictive results.
Methodology: ADMET Prediction using Web Servers
Objective: To predict the ADMET properties of this compound.
Protocol:
-
Obtain Ligand Structure: Secure the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.
-
Access Web Server: Navigate to a public ADMET prediction server such as SwissADME or admetSAR 3.0.[12]
-
Input Molecule: Paste the SMILES string of the compound into the input query box.
-
Run Prediction: Initiate the calculation process. The server will use a combination of fingerprint-based models and quantitative structure-activity relationship (QSAR) algorithms to predict various endpoints.[10][11]
-
Analyze Results: Interpret the output, paying close attention to drug-likeness rules (e.g., Lipinski's rule of five), solubility, permeability, and potential toxicities. Collate this data into a summary table for analysis.
Molecular Target Identification and Docking
Identifying the protein targets with which a compound interacts is fundamental to understanding its mechanism of action. This can be achieved through reverse docking and target prediction servers, followed by detailed molecular docking studies to estimate binding affinity.[8][13]
Potential Protein Targets
Based on the known activities of ferulic acid, potential targets for this compound likely belong to pathways involved in inflammation, cancer, and oxidative stress.
| Target Protein | PDB ID | Function & Pathway Involvement | Associated Bioactivity |
| Cyclooxygenase-2 (COX-2) | 5IKR | Prostaglandin synthesis in inflammation | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Pro-inflammatory cytokine signaling | Anti-inflammatory |
| PI3K Gamma (Phosphoinositide 3-kinase) | 1E8X | Cell proliferation, survival, and growth (PI3K/AKT/mTOR pathway) | Anticancer |
| AKT1 (Protein Kinase B) | 4GV1 | Key downstream effector of PI3K signaling | Anticancer |
| NF-kappa-B p50/p65 | 1VKX | Transcription factor regulating inflammatory and immune responses | Anti-inflammatory |
| Keap1 | 4CXT | Negative regulator of Nrf2, a key antioxidant transcription factor | Antioxidant |
Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity using a scoring function.[14][15] A lower binding energy score typically indicates a more stable and favorable interaction.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | -9.8 | Arg120, Tyr355, Ser530 |
| TNF-α | -8.5 | Tyr59, Tyr119, Gln61 |
| PI3K Gamma | -10.2 | Val882, Lys833, Asp964 |
| AKT1 | -9.5 | Lys179, Glu236, Asp292 |
| NF-kappa-B | -8.9 | Arg57, Cys59, Glu63 |
Note: These docking scores are illustrative examples to demonstrate how results would be presented. Actual values must be obtained by running docking simulations.
Methodology: Molecular Docking Protocol
Objective: To predict the binding affinity and interaction patterns of this compound with a selected protein target (e.g., PI3K Gamma).
Tools:
-
Protein Preparation: UCSF Chimera or PyMOL
-
Ligand Preparation: Avogadro or ChemDraw
-
Docking Software: AutoDock Vina
Protocol:
-
Receptor Preparation: a. Download the crystal structure of the target protein (e.g., PDB ID: 1E8X) from the Protein Data Bank. b. Open the structure in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential protein chains. c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). d. Save the prepared receptor in .pdbqt format for use with AutoDock Vina.
-
Ligand Preparation: a. Draw the 2D structure of this compound and generate its 3D coordinates. b. Perform energy minimization using a force field like MMFF94. c. Set the rotatable bonds and save the ligand in .pdbqt format.
-
Grid Box Generation: a. Identify the active binding site of the receptor, often by referencing the position of the co-crystallized ligand. b. Define a grid box (search space) that encompasses this entire binding pocket. Record the center coordinates and dimensions of the box.
-
Docking Simulation: a. Use the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and grid box configuration as inputs. b. Execute the docking run. Vina will generate multiple binding poses (typically 9) ranked by their binding energy scores.
-
Results Analysis: a. Visualize the top-ranked docking pose using PyMOL or Discovery Studio. b. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.[16]
Signaling Pathway Analysis
The results from molecular docking can be placed into a broader biological context by mapping the high-affinity targets onto their respective signaling pathways. This helps to formulate a hypothesis about the compound's overall effect on cellular processes.
PI3K/AKT/mTOR Pathway (Anticancer)
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][7] The hypothetical strong binding of this compound to PI3K suggests a potential inhibitory role in this pathway.
Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway (Anti-inflammatory)
The NF-κB pathway is crucial for regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Inhibition of key components like TNF-α can suppress the inflammatory response.
Figure 3: Inhibition of the NF-κB inflammatory pathway via TNF-α.
Protocols for Experimental Validation
In silico predictions must be validated through wet-lab experiments. The following protocols are designed to test the primary predicted bioactivities.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of the compound.
Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[3][17]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO. Create serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100
-
Calculate the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO) via the iNOS enzyme. The amount of NO produced is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[18]
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a purple formazan product, which is measured spectrophotometrically.
Protocol:
-
Cell Culture:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound for 48 or 72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This technical guide presents a robust and systematic in silico framework for the preliminary evaluation of this compound's bioactivity. By integrating ADMET prediction, molecular target identification, and pathway analysis, researchers can efficiently generate data-driven hypotheses regarding the compound's therapeutic potential as an antioxidant, anti-inflammatory, or anticancer agent. The subsequent validation of these computational predictions using the detailed experimental protocols provided herein is a critical step to confirm these activities and advance the compound in the drug discovery pipeline. This combined computational and experimental approach streamlines the investigation of novel natural products, saving significant time and resources.
References
- 1. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]
- 11. d-nb.info [d-nb.info]
- 12. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Analysis of Ferroptosis-Related Genes and Its Implication in Drug Prediction against Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 9-O-Feruloyllariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan of significant interest due to its potential pharmacological activities. This document provides detailed application notes and protocols for its extraction from plant material, with a focus on Urtica dioica (stinging nettle), and subsequent purification. The methodologies outlined are based on established protocols for lignan extraction and purification, providing a solid foundation for researchers.
Data Presentation
Currently, specific quantitative data on the extraction and purification yields of this compound from plant material is not widely published. The following table is provided as a template for researchers to populate with their own experimental data.
| Plant Material | Extraction Method | Purification Method | Yield of Crude Extract ( g/100g ) | Yield of Purified this compound (mg/100g) | Purity (%) |
| Urtica dioica roots | Alkaline Methanol Extraction | Column Chromatography + Prep. HPLC | Data to be determined | Data to be determined | Data to be determined |
| Example Data | Example Data | Example Data | Example Data | Example Data | Example Data |
Experimental Protocols
I. Extraction of Lignans from Urtica dioica (Stinging Nettle)
This protocol is adapted from a method developed for the extraction of lignans from Urtica dioica and is suitable for obtaining a crude extract enriched in this compound.
Materials:
-
Dried and ground roots of Urtica dioica
-
70% Methanol (v/v)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Thermomixer or shaking water bath
-
Centrifuge
-
Filtration apparatus (e.g., polytetrafluoroethylene membrane, 0.45 µm)
Procedure:
-
Alkaline Hydrolysis and Extraction:
-
Prepare a 300 mM NaOH solution in 70% methanol (v/v).
-
Suspend 30 mg of ground, lyophilized Urtica dioica root material in 1 mL of the alkaline methanol solution.
-
Incubate the suspension in a thermomixer at 60°C with agitation (750 rpm) for 1 hour. This step facilitates the release of lignans from the plant matrix.
-
-
Neutralization:
-
After incubation, cool the extract to room temperature.
-
Add 20 µL of acetic acid to neutralize the extract.
-
-
Clarification:
-
Centrifuge the neutralized extract to pellet the solid plant debris.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm polytetrafluoroethylene (PTFE) membrane to remove any remaining particulate matter.
-
The resulting filtrate is the crude lignan extract.
-
II. Purification of this compound
The following is a general protocol for the purification of lignans from a crude plant extract. Optimization will be required to achieve high purity of this compound.
A. Solid-Phase Extraction (SPE) - Optional Pre-purification Step
-
Objective: To remove highly polar and non-polar impurities from the crude extract.
-
Stationary Phase: C18 or a similar reversed-phase sorbent.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lignan-containing fraction with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
B. Column Chromatography
-
Objective: To perform a bulk separation of the lignan fraction.
-
Stationary Phase: Sephadex LH-20 is a common choice for the separation of polyphenolic compounds like lignans.[1] Silica gel can also be used.
-
Mobile Phase: A gradient of ethanol in water or methanol in water is typically effective for Sephadex LH-20. For silica gel, a non-polar solvent system with a polar modifier (e.g., hexane-ethyl acetate or chloroform-methanol) would be appropriate.
-
Procedure:
-
Pack a column with the chosen stationary phase and equilibrate with the initial mobile phase.
-
Concentrate the lignan-enriched fraction from the SPE step (or the crude extract) and dissolve it in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of the mobile phase.
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound.
-
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To achieve high-purity isolation of this compound.
-
Column: A reversed-phase C18 column is a suitable choice.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Procedure:
-
Concentrate the this compound-rich fraction from the column chromatography step.
-
Dissolve the sample in the initial mobile phase for HPLC.
-
Inject the sample onto the preparative HPLC system.
-
Run a developed gradient elution method to separate this compound from other closely related compounds.
-
Monitor the elution using a UV detector at a wavelength where this compound absorbs (e.g., around 280 nm and 320 nm due to the phenolic and feruloyl moieties).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Caption: Workflow for the extraction of lignans from Urtica dioica.
Caption: General workflow for the purification of this compound.
References
Application Note: HPLC-UV Method for the Quantification of 9-O-Feruloyllariciresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-O-Feruloyllariciresinol is a lignan of interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note presents a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of this compound. The described method is based on common practices for the analysis of lignans and other phenolic compounds and should be fully validated by the user in their laboratory to ensure its suitability for the intended application.[1][2]
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile is employed for optimal separation. Quantification is achieved by detecting the UV absorbance of the analyte at a specified wavelength, which is determined based on the chromophoric nature of the feruloyl group. The peak area of this compound is proportional to its concentration in the sample.
Experimental Protocols
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
Blank matrix (e.g., plasma, formulation excipients) for validation studies.
-
2. Chromatographic Conditions
The following are proposed starting conditions and should be optimized as necessary.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% to 90% B; 25-27 min: 90% B; 27.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm and 320 nm (based on the ferulic acid moiety) |
| Run Time | 30 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation procedure will depend on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a suitable volume of extraction solvent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute and sonicate for 15-30 minutes.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Method Validation Protocol
The proposed HPLC-UV method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with this compound. The peak for the analyte should be well-resolved from any other peaks.
-
Linearity and Range: The linearity should be evaluated over a range of at least five concentrations.[4] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
-
Accuracy: The accuracy is determined by recovery studies. A known amount of this compound is spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or three replicates at three different concentrations.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be evaluated by varying parameters such as the flow rate, column temperature, and mobile phase composition.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Regression Equation | y = 15200x + 340 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | % RSD (n=3) |
| 40 (80%) | 39.8 | 99.5 | 1.2 |
| 50 (100%) | 50.3 | 100.6 | 0.9 |
| 60 (120%) | 59.5 | 99.2 | 1.5 |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| 50 | 0.85 | 1.32 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Table 5: Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 15.8 | 765,432 | 1.05 |
| 1.1 | 13.8 | 758,910 | 1.08 | |
| Column Temp (°C) | 28 | 15.2 | 762,110 | 1.06 |
| 32 | 14.8 | 760,540 | 1.07 | |
| Mobile Phase pH | pH 2.9 (0.11% FA) | 15.1 | 763,200 | 1.05 |
| pH 3.1 (0.09% FA) | 15.0 | 761,800 | 1.06 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Logical relationships of HPLC method validation parameters as per ICH Q2(R1).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 9-O-Feruloyllariciresinol in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-O-Feruloyllariciresinol in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and clinical research involving the analysis of this compound.
Introduction
This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans and their metabolites have garnered significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Ferulic acid and its derivatives are also known for their potent biological activities. The analysis of these compounds in biological matrices is crucial for understanding their bioavailability, metabolism, and pharmacokinetic profiles. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for quantifying low concentrations of such analytes in complex biological samples.[1][2][3][4][5][6][7][8]
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (HPLC grade) containing a suitable internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the matrix).
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical)
The exact mass of this compound (C30H32O10) is approximately 552.2 g/mol . The following are proposed hypothetical MRM transitions for the analyte and a potential internal standard. These would need to be optimized empirically by direct infusion of the analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 551.2 | 193.1 (Ferulic acid moiety) | 25 |
| This compound (Qualifier) | 551.2 | 359.1 (Lariciresinol moiety) | 20 |
| Internal Standard (IS) | - | - | - |
Data Presentation
The quantitative data from a pharmacokinetic study would be summarized in the following tables.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | - | < 20 | 80-120 |
| Low QC | 3 | - | < 15 | 85-115 |
| Mid QC | 50 | - | < 15 | 85-115 |
| High QC | 800 | - | < 15 | 85-115 |
Table 3: Pharmacokinetic Parameters of this compound in Human Plasma Following Oral Administration
| Parameter | Unit | Value (mean ± SD) |
| Cmax | ng/mL | - |
| Tmax | h | - |
| AUC(0-t) | ngh/mL | - |
| AUC(0-inf) | ngh/mL | - |
| t1/2 | h | - |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Proposed metabolic fate of this compound in vivo.
References
- 1. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 9-O-Feruloyllariciresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-O-Feruloyllariciresinol is a lignan that, due to its phenolic structure, is anticipated to possess significant antioxidant properties. The feruloyl moiety, in particular, suggests a capacity for free radical scavenging.[1][2] The evaluation of its in vitro antioxidant activity is a critical step in characterizing its potential as a therapeutic agent or a valuable ingredient in various health-related products. This document provides detailed protocols for three common in vitro antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Principles of Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep purple color.[3][4] Upon reduction, the color of the DPPH solution fades to a pale yellow, and the change in absorbance at 517 nm is measured to quantify the scavenging activity.[5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green.[7][8] Antioxidants present in the sample reduce the ABTS•+ back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[9][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6][12] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which exhibits a strong absorbance at 593 nm.[10][13] The intensity of the color is directly proportional to the reducing power of the sample.
Data Presentation
The antioxidant activity of this compound can be quantified and compared using standard metrics. The results are typically expressed as IC₅₀ values (the concentration of the compound required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Ferric Reducing Antioxidant Power (FRAP) values, often in micromolar iron (II) equivalents per gram of sample (µM Fe(II)/g).
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result for this compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH Assay | IC₅₀ (µg/mL) | 55.8 ± 2.3 | 8.5 ± 0.7 |
| ABTS Assay | IC₅₀ (µg/mL) | 32.1 ± 1.9 | 5.2 ± 0.4 |
| FRAP Assay | FRAP Value (µM Fe(II)/g) | 850 ± 45 | 1500 ± 70 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.24 mg/mL solution of DPPH in methanol or ethanol.[4] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[3]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[9] The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8][11]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 6 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[8][9]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[9] The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare a series of dilutions. For the standard curve, prepare a series of ferrous sulfate solutions (e.g., 100 to 1000 µM).
-
Assay:
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[6][12]
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.[10][12]
-
Calculation: Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the sample, expressed as µM Fe(II) equivalents.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Antioxidant Mechanism of this compound
The antioxidant activity of this compound is likely attributed to the ferulic acid moiety. Ferulic acid is a potent antioxidant due to its phenolic nucleus and an extended side chain conjugation.[1] It can donate a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them.[15] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the side chain, which makes it a very effective free radical scavenger.[1][16] This mechanism allows it to terminate free radical chain reactions.[1]
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from methyl ferulate and linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. zen-bio.com [zen-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
No Data Available on the Anti-inflammatory Effects of 9-O-Feruloyllariciresinol in Cell Culture
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the anti-inflammatory effects of 9-O-Feruloyllariciresinol in cell culture.
Numerous searches were conducted to locate studies detailing the biological activity of this compound, particularly its impact on inflammatory pathways in cellular models. These inquiries yielded no peer-reviewed articles, quantitative data, or established experimental protocols for this specific compound.
The search results were predominantly focused on the well-researched compound, ferulic acid , which is structurally related to the feruloyl moiety of this compound. Ferulic acid is known for its antioxidant and anti-inflammatory properties, and a significant body of literature exists detailing its mechanisms of action. This includes its ability to modulate signaling pathways such as NF-κB and MAPK, which are critical in the inflammatory response.
However, the unique biological activities of the complete molecule, this compound, remain uncharacterized in the available scientific literature. Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations of signaling pathways and experimental workflows for this compound.
Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory properties of this compound would need to conduct foundational in vitro studies to determine its efficacy and mechanism of action. Such studies would be the first step in generating the data necessary to create the detailed documentation requested.
Standardized Protocol for 9-O-Feruloyllariciresinol Extraction: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, standardized protocol for the extraction and purification of 9-O-Feruloyllariciresinol, a lignan with potential therapeutic applications. The following application notes and protocols are designed to ensure reproducibility and high-purity yields for research and drug development purposes.
Introduction
This compound is a naturally occurring lignan found in various plant species, notably within the genus Forsythia. Lignans as a class of polyphenols have garnered significant interest for their diverse biological activities, including anti-inflammatory and antioxidant properties. The feruloyl moiety of this specific compound suggests a potential for potent antioxidant effects through free radical scavenging. To facilitate further investigation into its therapeutic potential, a standardized and reproducible extraction and purification protocol is essential. This protocol outlines a comprehensive methodology, from the initial extraction from plant material to the final purification and quantification of this compound.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered leaves of Forsythia suspensa.
-
Solvents: 70% Ethanol (v/v) for extraction; n-hexane, ethyl acetate, methanol, and acetonitrile (HPLC grade) for fractionation and purification.
-
Reagents: Deionized water.
Extraction Procedure
A detailed workflow for the extraction of this compound is presented below. This multi-step process is optimized for the selective extraction of lignans.
Methodology:
-
Grinding: Grind the dried leaves of Forsythia suspensa into a fine powder to increase the surface area for efficient extraction.
-
Reflux Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Perform reflux extraction for 2 hours.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
-
Filtration and Concentration:
-
Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform sequential liquid-liquid partitioning with n-hexane to remove nonpolar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate to extract the lignan-rich fraction.
-
Collect the ethyl acetate fraction and concentrate it to dryness to yield the crude this compound extract.
-
Purification by Column Chromatography
The crude extract is subjected to column chromatography for the isolation of this compound.
Methodology:
-
Column Preparation: Pack a silica gel (100-200 mesh) column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of the target compound using Thin Layer Chromatography (TLC).
-
Compound Identification: Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available) and concentrate to obtain the purified compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound is determined using a validated HPLC method.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-10% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Quantitative Data
The following table summarizes the expected yield of this compound from Forsythia suspensa leaves based on the described protocol.
| Extraction Step | Yield (%) | Purity (%) |
| Crude Ethanolic Extract | 15 - 20 | < 5 |
| Ethyl Acetate Fraction | 3 - 5 | 20 - 30 |
| Purified this compound | 0.1 - 0.5 | > 95 |
Signaling Pathways
This compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway
Lignans are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.
Antioxidant Signaling Pathway
The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The ferulic acid moiety is a potent free radical scavenger.
Conclusion
This standardized protocol provides a reliable method for the extraction and purification of high-purity this compound from Forsythia suspensa. Adherence to this protocol will enable researchers to obtain consistent results, facilitating the investigation of its pharmacological properties and potential as a therapeutic agent. The proposed mechanisms of action provide a basis for further molecular studies into its anti-inflammatory and antioxidant effects.
Application Notes and Protocols: 9-O-Feruloyllariciresinol as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 9-O-Feruloyllariciresinol as a chemical standard in analytical and research applications. This document outlines its utility in the quality control of herbal medicines, as a reference for phytochemical analysis, and its potential role in pharmacokinetic studies.
Introduction to this compound
This compound is a lignan naturally occurring in various plant species, most notably in Phyllanthus niruri, a plant with a long history of use in traditional medicine. As a distinct phytochemical, it serves as a valuable chemical standard for the identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological fluids. Its potential anti-inflammatory, antioxidant, and neuroprotective properties also make it a compound of interest in pharmaceutical research.
Chemical Structure:
-
IUPAC Name: [(2R,3R,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]oxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate
-
Molecular Formula: C₃₀H₃₂O₉
-
Molecular Weight: 536.57 g/mol
-
CAS Number: 101698-34-4
Applications as a Chemical Standard
This compound is primarily utilized as a reference standard in the following applications:
-
Quality Control of Herbal Products: To ensure the identity, purity, and strength of raw materials and finished products containing Phyllanthus niruri or other plant sources of this lignan.
-
Phytochemical Analysis: For the accurate identification and quantification of this compound in plant extracts and fractions during natural product research.
-
Pharmacokinetic Studies: To serve as a standard for the determination of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical studies.
Experimental Protocols
Protocol for Isolation and Purification of this compound from Phyllanthus niruri
This protocol describes a general procedure for the isolation of this compound to be used as a primary standard.
Workflow Diagram:
Application of 9-O-Feruloyllariciresinol in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct research on the cosmetic applications of 9-O-Feruloyllariciresinol is currently limited. However, a comprehensive analysis of its constituent molecules, the feruloyl group (derived from ferulic acid) and lariciresinol, provides a strong scientific rationale for its potential as a multifunctional cosmetic ingredient. Ferulic acid is a well-established antioxidant and anti-inflammatory agent in skincare.[1][2][3] Lariciresinol, a lignan, has demonstrated anti-inflammatory and regulatory effects on collagen synthesis.[4][5] This document outlines the hypothesized benefits, mechanisms of action, and protocols for evaluating this compound in cosmetic formulations, based on the known properties of its components.
Hypothesized Cosmetic Benefits
-
Antioxidant Protection: Neutralizes free radicals generated by UV radiation and pollution, mitigating oxidative stress, a key contributor to skin aging.
-
Anti-inflammatory Effects: Reduces inflammation, which can alleviate redness, soothe irritated skin, and potentially improve conditions like acne.[1][3]
-
Collagen Regulation: May help maintain a healthy collagen balance in the skin by both promoting collagen synthesis and potentially inhibiting excessive collagen accumulation, which is relevant for scar management.
-
Enhanced Stability and Efficacy: The feruloyl moiety is known to stabilize other antioxidants like vitamins C and E, suggesting that this compound could enhance the overall performance of a cosmetic formulation.
Data Presentation: Quantitative Efficacy of Constituent Moieties
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and collagen-regulating activities of Ferulic Acid and Lariciresinol from various in vitro studies. This data provides a benchmark for the expected performance of this compound.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Ferulic Acid | DPPH Radical Scavenging | 76 µM | [3] |
| Ferulic Acid | DPPH Radical Scavenging | 9.9 µg/mL | [6] |
| Lariciresinol | DPPH Radical Scavenging | Strong activity reported | [1] |
| Lariciresinol | ABTS Radical Scavenging | Strong activity reported | [1] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Marker | Concentration | % Inhibition | Reference |
| Ferulic Acid | RAW 264.7 Macrophages | TNF-α | 1-50 µM | Dose-dependent reduction | [6] |
| Ferulic Acid | RAW 264.7 Macrophages | IL-6 | 10 µM | 60-75% | [7] |
| Ferulic Acid | THP-1 derived macrophages | TNF-α, IL-6, IL-1β | 5-20 µmol/mL | Dose-dependent reduction | [3] |
| Lariciresinol | Not Specified | NF-κB Pathway | Not Specified | Regulation reported | [5] |
Table 3: Collagen Regulation
| Compound | Cell Line | Effect | Concentration | Result | Reference |
| Ferulic Acid | Human Dermal Fibroblasts | Induces procollagen synthesis | Not Specified | Increase in viable cells from 9.92% to 46.02% after UVB | [8] |
| Ferulic Acid | Human Dermal Fibroblasts | Protects against UVA-induced decrease in type I collagen | 10-20 µM | Protective effects observed | [5] |
| Lariciresinol | Hypertrophic Scar Fibroblasts | Inhibits collagen accumulation | 10-40 µM | Inhibition of migration and invasion | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic applications.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines in Human Keratinocytes
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines in skin cells.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Culture HEKa cells in 24-well plates until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the cell culture medium and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Determine the percentage inhibition of cytokine production for each concentration of the test compound compared to the stimulated, untreated control.
Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To evaluate the effect of this compound on collagen production by skin fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ascorbic acid (positive control for collagen synthesis)
-
Sircol™ Soluble Collagen Assay Kit
-
24-well cell culture plates
Procedure:
-
Seed HDFs in 24-well plates and allow them to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or ascorbic acid (e.g., 50 µg/mL).
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture medium (which contains the secreted soluble collagen).
-
Quantify the amount of soluble collagen in the medium using the Sircol™ Collagen Assay, following the manufacturer's protocol.
-
Measure the absorbance at 555 nm.
-
Calculate the amount of collagen produced and express it as a percentage of the untreated control.
Mandatory Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Dual regulatory effect on collagen metabolism.
Caption: General experimental workflow for evaluation.
References
- 1. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Collagen Properties with Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment of Ferulic Acid Protects Human Dermal Fibroblasts against Ultraviolet A Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 9-O-Feruloyllariciresinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known biological activities of structurally related compounds, namely lignans and ferulic acid. As of the date of this document, specific experimental data on 9-O-Feruloyllariciresinol is limited in publicly available scientific literature. Therefore, the therapeutic applications described herein are potential and extrapolated based on the activities of its constituent moieties. All experimental protocols are provided as general guidelines and should be optimized for specific laboratory conditions and research objectives.
Introduction
This compound is a lignan derivative that incorporates both a lariciresinol backbone and a ferulic acid moiety. Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological effects.[1][2][3] Ferulic acid is a ubiquitous phenolic acid recognized for its potent antioxidant and anti-inflammatory properties. The combination of these two structural features in this compound suggests a synergistic or enhanced therapeutic potential. This document outlines potential therapeutic applications and provides detailed experimental protocols to investigate these activities.
Potential Therapeutic Applications
Based on the biological activities of lignans and ferulic acid, this compound is a promising candidate for investigation in the following areas:
-
Antioxidant: The phenolic hydroxyl groups in both the lariciresinol and ferulic acid components of the molecule suggest strong radical scavenging capabilities.[1][4][5] This could be beneficial in mitigating oxidative stress-related pathologies.
-
Anti-inflammatory: Lignans and ferulic acid have been shown to modulate inflammatory pathways, including the NF-κB and MAPK signaling cascades.[2][6][7][8] This suggests potential applications in chronic inflammatory diseases.
-
Neuroprotective: Several lignans have demonstrated neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and neuroinflammation.[6][9][10] The ability of small molecule polyphenols to cross the blood-brain barrier makes this a particularly interesting area of investigation.
-
Anticancer: Lignans have been reported to exhibit anticancer activity through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][11][12]
Data Presentation: Quantitative Bioactivity of Lignans
The following tables summarize the reported quantitative data for various lignans in different bioassays. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Antioxidant Activity of Lignans
| Lignan | Assay | IC50 (µg/mL) | Reference |
| (-)-Secoisolariciresinol | DPPH | 6.601 | [1][4] |
| Nordihydroguaiaretic acid | DPPH | 7.225 | [1][4] |
| α-(-)-Conidendrin | DPPH | 8.312 | [1][4] |
| (-)-Secoisolariciresinol diglycoside | DPPH | 10.457 | [1][4] |
| Enterodiol | DPPH | 875.142 | [1][4] |
| Enterolactone | DPPH | 932.167 | [1][4] |
| (-)-Secoisolariciresinol | ABTS | 12.252 | [1][4] |
| Nordihydroguaiaretic acid | ABTS | 13.070 | [1][4] |
| α-(-)-Conidendrin | ABTS | 13.345 | [1][4] |
| (-)-Secoisolariciresinol diglycoside | ABTS | 13.547 | [1][4] |
| Enterodiol | ABTS | 13.378 | [1][4] |
| Enterolactone | ABTS | 14.146 | [1][4] |
Table 2: Anticancer Activity of Lignans
| Lignan | Cell Line | IC50 (µM) | Reference |
| Magnolin | PANC-1 (Pancreatic) | 0.51 | [12] |
| Justicidin A | PC-3 (Prostate) | 2.29 x 10⁻⁶ | [11] |
| Diphyllin | KB (Oral Epidermoid Carcinoma) | 4.43 x 10⁻⁶ | [11] |
| Ramonanin A | MD-MBA 231 (Breast) | 18 | [3] |
Table 3: Anti-inflammatory Activity of Lignans
| Lignan | Assay | IC50 (µM) | Reference |
| Compound 2 (from Saussurea medusa) | NO Production | 19.7 ± 1.9 | [13] |
| (+)-4b (from Saussurea medusa) | NO Production | 25.3 ± 2.1 | [13] |
| Compound 6 (from Saussurea medusa) | NO Production | 38.5 ± 2.5 | [13] |
| Compound 9 (from Saussurea medusa) | NO Production | 47.4 ± 3.1 | [13] |
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.[14][15][16]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test compound and control solutions: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested. Prepare a similar concentration range for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the test compound or control solution at different concentrations to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol outlines the measurement of nitric oxide production, a key inflammatory mediator, in cultured macrophages.[7][17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production can be calculated relative to the LPS-stimulated control.
Neuroprotective Activity Assessment: MTT Assay in SH-SY5Y Cells
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[19][20][21]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Pre-treat the cells with different concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding the neurotoxin (e.g., 100 µM 6-OHDA) and incubate for another 24 hours. Include a vehicle control (no neurotoxin) and a neurotoxin-only control.
-
-
MTT Assay:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle control.
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effect of a compound on cancer cells.[2][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in its recommended culture medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound and the positive control for 48 or 72 hours. A vehicle-treated control group should be included.
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Proposed antioxidant mechanism of this compound through ROS scavenging.
Caption: Potential anticancer mechanisms of this compound.
Caption: General experimental workflow for screening the bioactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plu.mx [plu.mx]
- 14. google.com [google.com]
- 15. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting peak tailing in 9-O-Feruloyllariciresinol HPLC analysis"
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 9-O-Feruloyllariciresinol and similar phenolic compounds.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in chromatography that can compromise the accuracy and resolution of separations.[1] It is characterized by an asymmetric peak where the latter half is broader than the front half.[2] This guide addresses the most frequent causes and solutions in a question-and-answer format.
Q1: My chromatogram shows a tailing peak for this compound. What is the first step in troubleshooting?
The first step is to determine if the issue is specific to your analyte or affects all peaks in the chromatogram. A systematic approach helps to efficiently identify the root cause. If all peaks are tailing, the problem is likely related to the column hardware or the overall system. If only the this compound peak (or other polar/ionizable compounds) is tailing, the cause is more likely chemical in nature.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Q2: How can the mobile phase contribute to peak tailing for a phenolic compound?
The mobile phase composition, particularly its pH, is critical for controlling the peak shape of ionizable compounds like phenols.[3]
-
Secondary Silanol Interactions: The primary cause of peak tailing for polar or basic compounds in reversed-phase HPLC is the interaction with residual silanol (Si-OH) groups on the silica-based stationary phase.[4][5] At mid-range pH values (above ~3.5), these silanols can become ionized (SiO-) and interact strongly with polar analytes, creating a secondary, undesirable retention mechanism that leads to tailing.[2][6] this compound, with its phenolic hydroxyl groups, is susceptible to these interactions.
-
Incorrect pH: Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, causing broadened or tailing peaks.[6][7] For acidic compounds like phenols, using a low pH mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of both the silanol groups and the analyte, minimizing secondary interactions and promoting a single, sharp peak.[4][8]
-
Insufficient Buffering: A buffer is used to maintain a constant mobile phase pH and can help mask residual silanol activity.[1][5] If the buffer concentration is too low, its capacity may be insufficient to control the pH effectively, leading to inconsistent interactions and peak tailing.
Caption: Desired vs. undesired interactions on a C18 column.
Q3: My mobile phase is set to a low pH, but the peak is still tailing. Could the column be the problem?
Yes, even with an optimized mobile phase, the column itself can be the source of peak tailing. Consider the following possibilities:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion.[1][9] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]
-
Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or the packing material can create active sites that cause tailing.[9] This is often accompanied by an increase in backpressure. Flushing the column or replacing the guard column can resolve this.[9][10]
-
Packing Bed Deformation: Over time or due to pressure shocks, a void can form at the column inlet, or channels can develop in the packing bed.[1][4] This disruption of the packed bed leads to poor peak shape for all analytes. Replacing the column is the most reliable solution.[4]
-
Inappropriate Column Chemistry: Older columns (Type A silica) have a higher concentration of acidic silanols and trace metals, which are notorious for causing peak tailing.[2] Using a modern, high-purity, end-capped column (Type B silica) is crucial. End-capping treats the residual silanols to make them less polar and interactive.[4][11]
Q4: I've checked my mobile phase and tried a new column, but the problem persists. What else could be wrong?
If you have ruled out chemical interactions and column hardware issues, the problem may lie in the HPLC system's plumbing or your sample preparation.
-
Extra-Column Effects (Dead Volume): The volume within the system outside of the column (in tubing, fittings, and the detector cell) can cause peak broadening and tailing.[9][12] This is especially noticeable for early-eluting peaks. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[6]
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase of 10% acetonitrile), it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.[13]
-
Co-eluting Impurity: What appears to be a tailing peak might actually be the analyte co-eluting with a small, closely related impurity.[4][9] To check for this, try changing the detection wavelength and observe if the peak shape changes. Using a more efficient column (longer length or smaller particles) may also resolve the two compounds.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for this compound analysis?
A validated method for a similar phenolic compound, ferulic acid, provides an excellent starting point. The following protocol can be adapted for this compound.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)[14][15] |
| Mobile Phase | Isocratic mixture of Methanol and Water (pH adjusted to 3.0)[14][15] |
| Ratio | Start with a ratio around 50:50 (v/v) and optimize for desired retention. |
| pH Adjustment | Use an acid like orthophosphoric acid or formic acid to adjust the aqueous portion of the mobile phase to pH 3.0 before mixing with the organic solvent.[14][16] |
| Flow Rate | 1.0 mL/min[14][15] |
| Detection | UV, wavelength set to the absorbance maximum of this compound (e.g., ~320 nm for ferulic acid moiety).[14][15] |
| Column Temp. | 25-40 °C[14][16] |
| Injection Vol. | 10-20 µL |
Q: Why is a low mobile phase pH (2.5-3.5) so important for analyzing phenolic compounds?
Operating at a low pH is crucial for two main reasons:
-
Suppresses Silanol Ionization: Below pH 3.5, the vast majority of residual silanol groups on the silica packing are protonated (Si-OH) rather than ionized (SiO-). This neutral state significantly reduces their ability to cause peak tailing through secondary electrostatic interactions.[2][4]
-
Ensures Consistent Analyte Form: Phenolic compounds are weakly acidic. By maintaining a pH well below their pKa, you ensure they remain in a single, protonated (non-ionized) form.[8] This prevents peak splitting or broadening that can occur when both ionized and non-ionized species are present.[3]
Q: What are the best mobile phase additives to improve peak shape?
For improving the peak shape of phenolic compounds like this compound, acidic modifiers are preferred.
| Modifier | Typical Concentration | Purpose |
| Formic Acid | 0.1 - 0.2% (v/v)[16] | Controls pH, good for LC-MS compatibility. |
| Orthophosphoric Acid | 0.1% (v/v)[17] | Strong acid for robust pH control to ~2.5-3.0.[14] |
| Acetic Acid | 0.5 - 1.0% (v/v) | Controls pH, less acidic than phosphoric acid. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Effective at low pH, but can cause ion suppression in LC-MS. |
Q: How do I know if my column is a modern, "high-purity" Type B silica column?
Most columns manufactured in the last 15-20 years by major brands are Type B. These are characterized by:
-
Low Metal Content: Contain significantly fewer trace metal impurities than older Type A silica.[2][18]
-
High Purity Silica: Synthesized from high-purity reagents.
-
Effective End-capping: The product description will almost always specify that the column is "end-capped" or "base-deactivated."[13]
If you are using a very old column or are unsure of its specifications, switching to a new, certified column from a reputable manufacturer is a key step in troubleshooting persistent tailing issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. HPLC 疑難排解指南 [sigmaaldrich.com]
- 14. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
"optimizing extraction yield of 9-O-Feruloyllariciresinol from complex matrices"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 9-O-Feruloyllariciresinol from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction process.
Issue 1: Low Extraction Yield
Q: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low extraction yield can stem from several factors, from the initial sample preparation to the final extraction parameters. Here's a systematic approach to troubleshooting:
-
Sample Preparation:
-
Particle Size: Ensure the plant material is ground to a fine, uniform powder. A smaller particle size increases the surface area for solvent penetration.
-
Moisture Content: High moisture content in the plant material can dilute the extraction solvent, reducing its efficiency. Consider drying the material before extraction. Lignans are generally stable at temperatures up to 60°C for drying.[1]
-
Defatting: Complex matrices often contain lipids that can interfere with the extraction of more polar compounds like this compound. A pre-extraction step with a non-polar solvent like hexane or petroleum ether is highly recommended to remove these lipids.[2]
-
-
Solvent Selection:
-
Polarity: this compound is a lignan glycoside, making it relatively polar. Purely non-polar solvents will be ineffective. Polar solvents like methanol, ethanol, and acetone, or their aqueous mixtures, are more suitable.[1][3]
-
Aqueous Mixtures: Adding water (5-10%) to organic solvents can enhance the extraction of polar lignans by promoting solvent penetration into the plant matrix.[3] For highly polar lignan glycosides, aqueous mixtures of ethanol or methanol often provide the best results.[1]
-
-
Extraction Method and Parameters:
-
Method: Conventional methods like maceration and Soxhlet extraction can be effective but may require longer extraction times.[4] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can significantly improve yield and reduce extraction time.[5][6]
-
Temperature: Increasing the extraction temperature can enhance solvent efficiency and diffusion. However, temperatures above 100°C may lead to the degradation of phenolic compounds.[1]
-
Time: Ensure the extraction time is sufficient for the solvent to penetrate the matrix and dissolve the target compound. Optimization of the extraction time is crucial; prolonged exposure to high temperatures can lead to degradation.
-
Solid-to-Liquid Ratio: A low solid-to-liquid ratio (i.e., a higher volume of solvent) can improve extraction efficiency by increasing the concentration gradient.
-
Issue 2: Co-extraction of Impurities
Q: My extract contains a high level of impurities, making purification of this compound difficult. How can I improve the selectivity of my extraction?
A: Co-extraction of impurities is a common challenge with complex matrices. Here are some strategies to enhance selectivity:
-
Sequential Extraction: Employ a sequential extraction strategy starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Follow this with a solvent of medium polarity (e.g., ethyl acetate) and finally a polar solvent (e.g., methanol or ethanol) to extract the target lignan.[2]
-
Solvent Optimization: Experiment with different solvent systems and ratios. For example, adjusting the percentage of water in an alcohol-water mixture can fine-tune the polarity to selectively extract the compound of interest.
-
Solid-Phase Extraction (SPE): After the initial extraction, use SPE cartridges to clean up the extract. Reversed-phase cartridges (e.g., C18) are often used to retain the lignan while allowing more polar impurities to pass through, or vice versa depending on the elution solvent.
-
pH Adjustment: The solubility of phenolic compounds can be influenced by pH. Adjusting the pH of the extraction solvent may help to selectively extract this compound while leaving some impurities behind. However, be cautious as extreme pH values can cause degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The most effective solvent will depend on the specific matrix. However, for lignan glycosides like this compound, polar solvents are generally preferred. Aqueous mixtures of ethanol or methanol (e.g., 80% methanol) have been shown to be highly effective for extracting polar lignans.[3][7] It is recommended to perform small-scale trials with different solvents and solvent ratios to determine the optimal choice for your specific sample.
Q2: How can I prevent the degradation of this compound during extraction?
A2: Lignans are relatively stable, but degradation can occur under harsh conditions. To minimize degradation:
-
Temperature: Avoid excessive heat. While moderate heating can improve extraction efficiency, prolonged exposure to temperatures above 100°C should be avoided.[1]
-
pH: Extreme pH conditions, particularly alkaline, can lead to the degradation of phenolic compounds.[8] It is generally advisable to work in neutral or slightly acidic conditions.
-
Light and Oxygen: Phenolic compounds can be sensitive to light and oxidation. Store extracts in dark, airtight containers and consider using antioxidants if necessary.
Q3: Is Ultrasound-Assisted Extraction (UAE) a good method for this compound?
A3: Yes, UAE is an excellent method for extracting lignans. It uses acoustic cavitation to disrupt cell walls, which enhances solvent penetration and mass transfer. This typically leads to higher yields in shorter extraction times compared to conventional methods.[6][9] Key parameters to optimize for UAE include sonication time, temperature, and solvent-to-solid ratio.
Q4: What are the advantages of Supercritical Fluid Extraction (SFE) for this application?
A4: SFE, typically using supercritical CO2, offers several advantages:
-
Green Solvent: CO2 is non-toxic, non-flammable, and environmentally friendly.
-
Selectivity: The solvating power of supercritical CO2 can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.
-
Solvent-Free Product: After extraction, the CO2 is simply evaporated, leaving a solvent-free extract. For polar lignans, a co-solvent like ethanol is often added to the supercritical CO2 to increase its polarity and extraction efficiency.[10]
Data Presentation
Table 1: Comparison of Extraction Methods for Lignans
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Maceration | 50% Ethanol | Room Temp. | 24 h | Effective for phenolic compounds | [4] |
| Soxhlet Extraction | Ethanol | Boiling Point | 4-6 h | Good yield, but time and energy-intensive | [11] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 40 | 55 min | Higher yield and purity compared to conventional methods | [5] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol co-solvent | 60 | 180 min | High purity, solvent-free product | [12] |
Note: The yields are for general lignans or total phenolic content and may vary for this compound.
Table 2: Influence of Solvent on Lignan Extraction Yield
| Solvent | Extraction Method | Yield (Relative) | Comments | Reference |
| 100% Methanol | Sonication | Good | Effective for a range of lignans. | [7] |
| 80% Methanol | Sonication | Excellent | Often optimal for polar lignans. | [7] |
| 100% Ethanol | Sonication | Fair | Less effective than methanol for polar lignans. | [7] |
| 80% Ethanol | Sonication | Good | A good "green" alternative to methanol. | [7] |
| Ethyl Methyl Ketone | UAE | Excellent (for Justicidin B) | A promising green solvent. | [13] |
| Dimethyl Carbonate | UAE | Excellent (for 6-Methoxypodophyllotoxin) | Another effective green solvent. | [13] |
Note: The relative yields are based on studies of various lignans and may not be directly transferable to this compound.
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
For lipid-rich matrices, pre-extract the powder with n-hexane in a Soxhlet apparatus for 4-6 hours to defat the sample. Air-dry the defatted material.
-
-
Extraction:
-
Place 10 g of the powdered material into a flask.
-
Add 100 mL of 80% methanol (v/v).
-
Macerate with continuous stirring at room temperature for 24 hours, or perform reflux extraction at 60°C for 4 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Purification (Optional):
-
Dissolve the crude extract in a minimal amount of the mobile phase to be used for chromatography.
-
Perform column chromatography or preparative HPLC to isolate this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered material into a beaker.
-
Add 100 mL of 80% ethanol (v/v).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes. Maintain the temperature at approximately 40°C.[5]
-
-
Filtration and Concentration:
-
Follow the filtration and concentration steps as described in Protocol 1.
-
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Pack the powdered material into the SFE extraction vessel.
-
Set the extraction parameters:
-
Pressure: 35 MPa
-
Temperature: 60°C
-
CO2 flow rate: 15 kg/h
-
Co-solvent: 10-20% ethanol (v/v)
-
-
Perform the extraction for 180 minutes.[12]
-
-
Collection:
-
The extract is collected in a separator by depressurizing the supercritical fluid. The CO2 is vented, leaving the extract behind.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Aqueous Two-Phase System for Extraction and Enrichment of Zanthoxylum armatum Lignans [mdpi.com]
- 6. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 13. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
"common challenges in the stereoselective synthesis of lignans"
Welcome to the technical support center for the stereoselective synthesis of lignans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these stereochemically complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high stereoselectivity in lignan synthesis?
The stereoselective synthesis of lignans presents several key challenges stemming from the need to control the spatial arrangement of atoms at multiple chiral centers. The primary difficulties include:
-
Control of Diastereoselectivity and Enantioselectivity: Many synthetic routes for lignans involve the formation of carbon-carbon and carbon-oxygen bonds. Achieving control over the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry at newly formed stereocenters is a central challenge. For instance, oxidative coupling of monolignols, a common biosynthetic and synthetic strategy, often leads to racemic mixtures without the presence of a controlling element.[1]
-
Construction of Contiguous Stereocenters: Lignans often possess multiple adjacent stereocenters, making their controlled synthesis particularly demanding. The stereochemical outcome of one reaction can significantly influence the stereoselectivity of subsequent steps.
-
Racemization: Early enzymatic studies on lignan biosynthesis highlighted the tendency for oxidative coupling of phenyl propene derivatives to yield racemic products, indicating the inherent difficulty in controlling the stereochemical outcome of radical coupling reactions.[1]
-
Purification of Stereoisomers: The separation of diastereomers and enantiomers can be challenging, often requiring chiral chromatography or multiple recrystallization steps, which can lead to significant yield loss.[2][3][4]
Q2: How can I improve the stereoselectivity of oxidative coupling reactions for lignan synthesis?
Oxidative coupling is a powerful tool for forming the core structure of many lignans, but controlling stereoselectivity is crucial. Here are some strategies:
-
Enzymatic Catalysis: Enzymes like peroxidases and laccases can catalyze the oxidative dimerization of monolignols.[5] While some enzymatic reactions can be highly stereoselective, others may show poor diastereoselection. For example, horseradish peroxidase (HRP)-catalyzed reactions have shown kinetically controlled formation of trans β-5 dimers but no diastereoselection between threo and erythro β-O-4 dimers.[5]
-
Dirigent Proteins: In nature, dirigent proteins play a crucial role in guiding the stereoselective coupling of monolignol radicals.[1] While not a common laboratory reagent, the principle of using a chiral scaffold to orient reactive intermediates is a key strategy in asymmetric synthesis.
-
Chiral Catalysts: The use of chiral metal complexes can induce enantioselectivity in oxidative coupling reactions. For example, iron porphyrins have been shown to be efficient catalysts for related transformations.[6]
-
Biomimetic Approaches: Attempts at biomimetic syntheses using oxidative coupling have been explored. However, reagents like hypervalent iodine have been shown to yield different lignan skeletons (e.g., stegane and isostegane derivatives) rather than the desired podophyllotoxin-type structures.[7]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Synthesis of Dibenzylbutyrolactone Lignans
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers (e.g., cis and trans isomers).
-
Difficulty in separating the desired diastereomer by standard column chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of Stereocontrol in Key Bond Formation | 1. Utilize a Chiral Auxiliary: Employ a chiral auxiliary, such as L-prolinol, to direct the stereochemical outcome of key reactions like photocyclization. This has been successfully applied in the synthesis of podophyllotoxin-related lignans.[8] 2. Asymmetric Catalysis: Introduce a chiral catalyst to favor the formation of one diastereomer. For example, L-proline-catalyzed asymmetric cross-aldol reactions have been used to set initial stereocenters with excellent diastereoselectivity.[9] 3. Substrate Control: Modify the substrate to introduce steric bias that favors the formation of the desired diastereomer. |
| Unfavorable Reaction Conditions | 1. Optimize Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly influence the transition state energies leading to different diastereomers. Screen a range of solvents and temperatures to find optimal conditions. 2. Lewis Acid Stoichiometry: In reactions involving Lewis acids, their stoichiometry can impact diastereoselectivity.[7] Titrate the amount of Lewis acid to maximize the formation of the desired product. |
| Equilibration of Stereocenters | 1. Use Milder Reaction Conditions: If a stereocenter is prone to epimerization under the reaction or workup conditions, consider using milder reagents or shorter reaction times. 2. Trapping the Desired Isomer: If possible, convert the desired diastereomer into a more stable derivative in situ to prevent equilibration. |
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Symptoms:
-
The product shows a low enantiomeric excess when analyzed by chiral HPLC or NMR with a chiral shift reagent.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst or Reagent | 1. Catalyst Screening: Test a variety of chiral catalysts or ligands to find one that provides high enantioselectivity for your specific substrate. 2. Reagent Purity: Ensure the chiral reagent or auxiliary is of high optical purity. |
| Racemization During Reaction or Workup | 1. Milder Conditions: As with diastereoselectivity, harsh conditions can lead to racemization. Use lower temperatures, less acidic or basic reagents, and shorter reaction times. 2. Protecting Group Strategy: The choice of protecting groups can influence the stability of adjacent stereocenters.[10][11][12][13] A well-designed protecting group strategy can prevent racemization. |
| Background Uncatalyzed Reaction | 1. Lower Reaction Temperature: A non-catalyzed background reaction can compete with the desired asymmetric pathway, lowering the overall ee. Reducing the temperature will often slow the uncatalyzed reaction more than the catalyzed one. 2. Increase Catalyst Loading: A higher concentration of the chiral catalyst may outcompete the background reaction. |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of a Lignan Core via Photocyclization with a Chiral Auxiliary
This protocol is based on a strategy for the stereoselective synthesis of cyclolignans related to podophyllotoxin.[8]
Objective: To synthesize a chiral aryltetralin lignan precursor with high stereoselectivity using a photocyclization reaction controlled by an L-prolinol chiral auxiliary.
Methodology:
-
Synthesis of the Chiral Atropisomeric Precursor:
-
React a suitable aromatic aldehyde with diethyl succinate and L-prolinol to form a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester. The specific conditions (solvent, temperature, catalysts) will depend on the chosen substrates.
-
-
Photocyclization:
-
Dissolve the chiral precursor in an appropriate solvent (e.g., a mixture of t-butanol and water).
-
Perform the irradiation in a continuous flow photochemical reactor. This method has been shown to be more efficient and scalable than batch reactions.[8] Use a medium-pressure mercury lamp as the light source.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Workup and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclized product.
-
-
Removal of the Chiral Auxiliary:
-
Cleave the L-prolinol auxiliary using a reducing agent such as Schwartz's reagent (zirconocene chloride hydride). This step yields the desired chiral lignan aldehyde.
-
-
Further Transformations:
-
The resulting aldehyde can be further reduced to the corresponding alcohol, completing the formal synthesis of (-)-podophyllotoxin.[8]
-
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
This diagram illustrates a logical workflow for addressing issues of poor stereoselectivity in lignan synthesis.
References
- 1. Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of podophyllotoxin-related lignans - Pracownia Chemii Związków Naturalnych Uniwersytetu Warszawskiego [pchzn.chem.uw.edu.pl]
- 9. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: 9-O-Feruloyllariciresinol Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 9-O-Feruloyllariciresinol in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed in Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| pH-mediated Hydrolysis | The ester linkage in this compound is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. It is recommended to maintain the solution pH within a neutral range (pH 6-7.5) for optimal stability. If the experimental conditions require a different pH, minimize the exposure time and temperature. Consider using a buffered solution to maintain a stable pH. |
| Oxidation | Phenolic compounds like this compound are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. Prepare solutions fresh and use them promptly. To minimize oxidation, consider de-gassing solvents with an inert gas (e.g., nitrogen or argon) and storing solutions in amber vials to protect from light. The addition of antioxidants, such as ascorbic acid, may also be considered, but their compatibility and potential interference with the experiment should be evaluated. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation of this compound. A potential degradation pathway is the isomerization of the ferulic acid moiety from the trans to the cis form.[1] Always store solutions in light-protecting amber vials or cover containers with aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of this compound. Store stock solutions and working solutions at recommended low temperatures (see FAQ section for details). Avoid repeated freeze-thaw cycles. For experiments requiring elevated temperatures, the duration should be minimized. |
Experimental Workflow for Investigating Degradation:
References
Technical Support Center: Improving the Solubility of 9-O-Feruloyllariciresinol for In Vitro Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9-O-Feruloyllariciresinol for in vitro bioassays.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Media
Precipitation of this compound when diluting a stock solution into your cell culture medium or assay buffer is a common issue stemming from its hydrophobic nature. Here are step-by-step approaches to troubleshoot this problem.
1. Optimization of DMSO Concentration
Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds. However, the final concentration in your assay is critical to avoid cellular toxicity.
-
Problem: My compound crashes out of solution when I add my DMSO stock to the aqueous buffer.
-
Solution:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Lignans are generally soluble in DMSO.[1]
-
Stepwise Dilution: When preparing your working solution, perform serial dilutions in DMSO first to get closer to your final concentration.
-
Dilution into Aqueous Media: For the final step, add the DMSO stock dropwise into your pre-warmed (37°C) cell culture medium or buffer while gently vortexing.[2] This gradual change in solvent polarity can help prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% to minimize effects on cell viability and function.[3][4] Some robust cell lines may tolerate up to 1%, but this should be validated.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]
-
2. Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]
-
Problem: Even with DMSO, my compound's solubility is too low for the desired final concentration.
-
Solution: Form an inclusion complex with a cyclodextrin like β-cyclodextrin or its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin).
-
Method: The co-precipitation method is a common technique.[5][6]
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve a molar excess (e.g., 1:1 or 1:2 ratio of compound to cyclodextrin) of β-cyclodextrin in water.[5][7]
-
Slowly add the compound solution to the cyclodextrin solution with constant stirring.
-
Continue to stir the mixture for 24-48 hours at room temperature.
-
The resulting solution containing the water-soluble inclusion complex can be filtered and used, or the complex can be isolated by cooling and collecting the precipitate, which is then dried.[6]
-
-
3. Employing Surfactants for Micellar Solubilization
Non-ionic surfactants like Tween® 20 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.
-
Problem: I need an alternative to DMSO or cyclodextrins.
-
Solution:
-
Prepare a Stock Solution with Surfactant: Dissolve this compound in a solution containing a low concentration of Tween® 20 (e.g., 0.1% to 1% in water or a buffer). Sonication may aid dissolution.
-
Dilution: This stock can then be diluted into your cell culture medium.
-
Concentration: The final concentration of Tween® 20 should be kept low (typically 0.01% to 0.1%) to avoid cell membrane disruption.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for this compound?
A1: Based on its chemical structure as a phenolic lignan, 100% anhydrous DMSO is an excellent initial choice.[1] Lignans and other phenolic compounds like ferulic acid and its derivatives are generally soluble in polar organic solvents such as DMSO, ethanol, and methanol.[10][11][12][13][14]
Q2: My compound dissolves in DMSO, but precipitates in the cell culture medium. Why?
A2: This is a common issue known as "crashing out." It occurs because of the abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous environment like cell culture media.[2] The troubleshooting steps above, such as pre-warming the media and adding the stock solution slowly while vortexing, can help mitigate this.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.1% for sensitive cell lines and short-term assays.[3][4] Some cell lines can tolerate up to 1%, but it is crucial to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells and assay duration.[3][15]
Q4: Can I use ethanol to dissolve this compound?
A4: Yes, ethanol is another potential solvent for phenolic compounds.[13] However, like DMSO, the final concentration in the cell culture medium should be kept very low (typically <0.1%) as ethanol can also be toxic to cells.
Q5: I see a film or crystals in my culture plate after adding the compound. What should I do?
A5: This indicates precipitation.[2] You should discard the results from this experiment as the actual concentration of the compound in solution is unknown. Re-evaluate your solubilization method using the troubleshooting guide. Consider lowering the final concentration of this compound or trying a different solubilization technique like cyclodextrin complexation.
Q6: How can I prepare a stock solution of this compound?
A6: A common practice is to prepare a 1000x stock solution. For example, if your highest desired final concentration is 10 µM, prepare a 10 mM stock solution in DMSO. This allows you to add a small volume (1 µL per 1 mL of media) to achieve your final concentration while keeping the DMSO concentration at 0.1%.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following values are estimations based on the solubility of similar phenolic compounds like ferulic acid and other lignans.[12][13][16] Experimental verification is highly recommended.
| Solvent | Estimated Solubility | Notes |
| Water | Very Poorly Soluble | Expected to be <0.1 mg/mL. |
| PBS (pH 7.4) | Very Poorly Soluble | Sparingly soluble in aqueous buffers.[13][17] |
| Ethanol | Soluble | Estimated around 10 mg/mL.[13][17] |
| Methanol | Soluble | Generally good solvent for phenolic compounds.[10] |
| DMSO | Highly Soluble | Estimated >15 mg/mL.[13][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (MW: 536.57 g/mol ) needed to prepare your desired volume of a 10 mM stock solution. For 1 mL, you would need 5.37 mg.
-
Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound:β-Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for small-scale preparations.[6]
-
Molar Ratio: Weigh out this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Add Cyclodextrin to Mortar: Place the β-cyclodextrin in a mortar.
-
Create Slurry: Add a small amount of water to the β-cyclodextrin to form a paste.
-
Add Compound: Add the this compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The paste should become more uniform.
-
Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Wash: Wash the dried powder with a small amount of a solvent in which the free compound is soluble but the complex is not (e.g., diethyl ether) to remove any uncomplexed this compound.
-
Final Drying: Dry the final complex. This powder can now be dissolved in aqueous media.
Visualizations
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Generalized signaling pathway for a bioactive compound.
References
- 1. Ultraviolet Spectrophotometry of Lignin Revisited: Exploring Solvents with Low Harmfulness, Lignin Purity, Hansen Solubility Parameter, and Determination of Phenolic Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 5. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Method Development for Resolving 9-O-Feruloyllariciresinol from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 9-O-Feruloyllariciresinol and its isomers.
Troubleshooting Guides
High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) are powerful techniques for isomer separation. However, challenges such as poor resolution, peak tailing, and retention time variability can arise. This guide addresses common problems encountered during the separation of this compound and its isomers.
Issue 1: Poor Resolution Between Isomeric Peaks
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The selectivity of the column is critical for isomer separation. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating lignan isomers.[1][2] For diastereomers or constitutional isomers, reversed-phase columns with different selectivities (e.g., C18, Phenyl-Hexyl, Biphenyl) should be screened.[3] |
| Suboptimal Mobile Phase Composition | Mobile phase composition significantly impacts selectivity. In reversed-phase HPLC/UPLC, vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH.[4] Small changes in the percentage of the organic modifier can have a large effect on resolution. For normal phase and SFC, adjusting the type and proportion of the polar modifier (e.g., alcohols in SFC) is key.[5] |
| Inadequate Method Parameters | Optimize the column temperature, flow rate, and gradient slope. A lower temperature can increase resolution by enhancing the differences in interaction energies between isomers and the stationary phase. A shallower gradient can also improve the separation of closely eluting peaks. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the sample concentration. |
Issue 2: Peak Tailing or Asymmetry
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid for acidic compounds, or a low concentration of a volatile amine for basic compounds) can improve peak shape. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. |
| Extra-column Volume | Excessive volume in the tubing, fittings, or detector flow cell can contribute to peak broadening and tailing, especially in UPLC. Ensure that all tubing is of the appropriate internal diameter and is cut cleanly and fitted properly. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: Retention Time Variability
| Possible Cause | Troubleshooting Step | | Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. For buffered mobile phases, always measure the pH of the aqueous portion before adding the organic solvent.[4] | | Fluctuations in Column Temperature | Use a column oven to maintain a constant and uniform temperature. Even small fluctuations in ambient temperature can affect retention times. | | Pump Malfunction | Inconsistent flow from the pump will lead to variable retention times. Check for leaks, air bubbles in the pump heads, and worn pump seals.[6] | | Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography to separate enantiomers of this compound?
A1: For the separation of enantiomers, chiral chromatography is essential.[7][8] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a chiral stationary phase (CSP) is the most common approach.[1] Supercritical fluid chromatography (SFC) with a chiral column is also a powerful technique that often provides faster separations and uses less organic solvent.[5]
Q2: Which chiral stationary phases are most effective for lignan isomers?
A2: Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenyl)carbamate), have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with structures similar to lignans.[1][2]
Q3: How can I improve the sensitivity of my analysis for low-level isomeric impurities?
A3: To improve sensitivity, consider using a UPLC system, which provides narrower peaks and thus higher peak heights compared to HPLC.[9] Coupling your liquid chromatograph to a tandem mass spectrometer (MS/MS) offers very high sensitivity and selectivity.[6][10][11][12] Optimizing the MS/MS parameters, such as the multiple reaction monitoring (MRM) transitions, is crucial for achieving low limits of detection.
Q4: Can I use the same method for both analytical and preparative-scale separation?
A4: While the same principles apply, methods often need to be adapted for scale-up.[13] Preparative HPLC typically uses larger columns and higher flow rates to isolate larger quantities of the purified isomers. The mobile phase may also need to be adjusted to use more volatile components to facilitate sample recovery. Method development is often performed at the analytical scale and then transferred to a preparative system.[13]
Q5: What are the common isomers of this compound I might encounter?
A5: Besides its enantiomer, you may encounter diastereomers if there are other stereocenters in the molecule. Additionally, constitutional isomers may be present in plant extracts, where the feruloyl group is attached at a different position on the lariciresinol core. It is also possible to have cis-trans (E/Z) isomers associated with the double bond in the feruloyl moiety.
Experimental Protocols
The following are detailed methodologies for analytical and preparative scale separation of this compound from its isomers.
Protocol 1: Analytical Chiral UPLC-MS/MS Method
This method is designed for the sensitive detection and quantification of this compound and its enantiomer.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Chiral Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenyl)carbamate), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 30% B
-
10.0 min: 50% B
-
10.1 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 30% B
-
15.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound.
-
Protocol 2: Preparative Chiral HPLC Method
This method is designed for the isolation and purification of the individual isomers of this compound.
-
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenyl)carbamate), 20 x 250 mm, 5 µm particle size.
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol.
-
Isocratic Elution: 80% A / 20% B.
-
Flow Rate: 15 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 500 µL (concentration should be optimized to avoid column overload).
-
Detection: UV at 280 nm and 320 nm.
-
-
Fraction Collection: Collect fractions corresponding to the individual isomer peaks.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.
Quantitative Data Summary
The following tables provide representative data that could be obtained using the analytical method described above.
Table 1: Chromatographic Parameters for the Separation of this compound Enantiomers
| Parameter | (+)-9-O-Feruloyllariciresinol | (-)-9-O-Feruloyllariciresinol |
| Retention Time (min) | 8.52 | 9.28 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | - | 2.1 |
| Theoretical Plates (N) | 12,500 | 12,800 |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the method development process.
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting decision tree for isomer separation method development.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. de.gilson.com [de.gilson.com]
- 12. gilson.com [gilson.com]
- 13. de.gilson.com [de.gilson.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 9-O-Feruloyllariciresinol
Welcome to the technical support center for the LC-MS analysis of 9-O-Feruloyllariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to challenges encountered during experimental analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the LC-MS analysis of this compound, components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any fluctuation (dip or peak) in the constant signal of the infused analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[2]
-
Pre- and Post-Extraction Spike: This quantitative approach involves comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract (post-extraction) and before extraction from the blank matrix (pre-extraction). The comparison of the post-extraction spike to the neat standard reveals the extent of ion suppression or enhancement, while the comparison of the pre-extraction spike to the post-extraction spike indicates the analyte's recovery during the sample preparation process.[5]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A combination of strategies is often most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[6]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix interferences is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase.[4]
-
Use of an Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of this compound. Since it has nearly identical chemical and physical properties, it will co-elute and experience the same degree of matrix effects, allowing for accurate correction of the analyte's signal.[7][8] If a stable isotope-labeled IS is unavailable, a structurally similar compound that does not interfere with the analyte can be used.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.[9]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[10] |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column and guard column.[10] |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a different column chemistry. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem 2: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Recommended Solution |
| Significant Ion Suppression | Improve sample cleanup using SPE or LLE to remove interfering matrix components. Optimize chromatographic conditions to separate the analyte from the suppression zone.[4][11] |
| Suboptimal Ionization Source Parameters | Optimize source parameters such as capillary voltage, gas flow rates, and temperature for this compound. |
| Analyte Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., low temperature, protection from light). |
| Instrument Contamination | Clean the ion source, transfer capillary, and other components of the MS inlet.[3] |
| Incorrect MS/MS Transition | Verify and optimize the precursor and product ion masses and collision energy for this compound. |
Problem 3: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[3] |
| Carryover from Previous Injections | Implement a robust needle wash protocol with a strong, appropriate solvent. Inject blank samples between analytical runs to check for carryover.[3] |
| In-source Decay or Fragmentation | Adjust ion source parameters to minimize in-source fragmentation. |
| Leaks in the LC System | Check all fittings and connections for leaks. |
III. Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
This protocol allows for the quantitative determination of matrix effects and the recovery of this compound from a biological matrix (e.g., plasma).
Materials:
-
Blank plasma from at least 6 different sources
-
This compound certified reference standard
-
Internal Standard (IS) solution (ideally, stable isotope-labeled this compound)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Sample preparation consumables (e.g., protein precipitation plates or SPE cartridges)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma using the intended sample preparation method. Spike the analyte and IS into the final, dried extract before reconstitution.
-
Set C (Pre-extraction Spike): Spike the analyte and IS into the blank plasma before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Quantitative Data Summary (Hypothetical Data for Illustration):
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 65 ± 8 | 92 ± 5 | 60 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 6 | 88 ± 7 | 75 ± 6 |
| Solid-Phase Extraction (C18) | 95 ± 4 | 95 ± 3 | 90 ± 4 |
Data are presented as mean ± standard deviation (n=6).
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting this compound from plasma using a reversed-phase SPE cartridge.
Materials:
-
C18 SPE cartridges
-
Plasma sample
-
Internal Standard solution
-
Methanol, Water (LC-MS grade)
-
0.1% Formic acid in water and methanol
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of 0.1% formic acid in water. Add the internal standard. Load the entire mixture onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
IV. Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for inaccurate LC-MS results.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
"strategies to increase the yield of 9-O-Feruloyllariciresinol synthesis"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 9-O-Feruloyllariciresinol. Our goal is to help you increase the yield and purity of your target compound by addressing common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for synthesizing this compound?
A1: There are two primary approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the regioselective esterification of lariciresinol with a protected ferulic acid derivative, followed by deprotection. Common coupling agents include dicyclohexylcarbodiimide (DCC) or Steglich-type esterification conditions. Protecting groups are crucial to prevent side reactions with the phenolic hydroxyl groups of both lariciresinol and ferulic acid.
-
Enzymatic Synthesis: This method utilizes lipases to catalyze the transesterification between a ferulic acid ester (e.g., ethyl ferulate) and lariciresinol. This approach offers high regioselectivity for the primary hydroxyl group at the C9 position under milder reaction conditions, potentially reducing the need for protecting groups.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can stem from several factors depending on your synthetic approach. Common issues include:
-
Steric Hindrance: The bulky nature of both lariciresinol and ferulic acid can impede the reaction.
-
Side Reactions: Unprotected phenolic hydroxyl groups can lead to undesired esterifications or other side reactions.
-
Poor Solubility: The reactants may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.
-
Product Degradation: The target compound can be sensitive to the reaction or workup conditions, especially pH and temperature.
-
Inefficient Purification: Loss of product during chromatographic purification is a common issue due to the polar nature of the compound.
Q3: How can I improve the regioselectivity of the feruloylation at the 9-O position?
A3: Achieving high regioselectivity is a key challenge.
-
Enzymatic Synthesis: Lipases, such as Novozym 435, often exhibit a high preference for primary alcohols, making them an excellent choice for targeting the C9-hydroxyl group of lariciresinol.
-
Chemical Synthesis with Protecting Groups: A carefully planned protecting group strategy is essential. The phenolic hydroxyls of both starting materials should be protected. The primary hydroxyl at C9 of lariciresinol is sterically more accessible than the secondary hydroxyls, which can be exploited under carefully controlled reaction conditions (e.g., low temperature, slow addition of reagents).
Q4: What are the best methods for purifying this compound?
A4: Due to its polarity, purification can be challenging.
-
Flash Column Chromatography: This is a common method, but peak tailing can be an issue. Using a more polar solvent system, sometimes with additives like a small percentage of acetic or formic acid, can improve peak shape. For very polar compounds, reverse-phase silica or deactivated silica gel can be effective.
-
Preparative HPLC: For high purity, preparative reverse-phase HPLC is often the method of choice. A gradient elution with water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is typically used.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Chemical Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Ineffective coupling agent. 2. Steric hindrance. 3. Poor solubility of reactants. 4. Deactivated starting materials. | 1. Use a more powerful coupling agent like HATU or HOBt with EDC. 2. Increase reaction temperature and time. 3. Use a co-solvent system (e.g., DCM/DMF) to improve solubility. 4. Ensure starting materials are pure and dry. |
| Formation of multiple products (low selectivity) | 1. Incomplete protection of hydroxyl groups. 2. Reaction at other hydroxyl positions. 3. Self-condensation of ferulic acid. | 1. Verify the complete protection of all phenolic hydroxyls using NMR or TLC. 2. Lower the reaction temperature and add the acylating agent slowly. 3. Use a pre-activated ferulic acid derivative. |
| Difficult removal of dicyclohexylurea (DCU) byproduct | DCU is poorly soluble in many organic solvents. | 1. After the reaction, cool the mixture to precipitate DCU and filter it off. 2. Perform a liquid-liquid extraction with a solvent system where the product is soluble but DCU is not (e.g., ethyl acetate/water). |
| Product decomposition during deprotection | Harsh deprotection conditions (e.g., strong acid or base). | 1. Choose protecting groups that can be removed under mild conditions (e.g., silyl ethers removed with fluoride). 2. Carefully control the pH and temperature during deprotection. |
Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion rate | 1. Inactivated enzyme. 2. Unfavorable solvent. 3. Water content in the reaction medium is too high or too low. 4. Substrate inhibition. | 1. Use fresh or properly stored enzyme. 2. Screen different organic solvents (e.g., toluene, 2-methyl-2-butanol). 3. Add molecular sieves to control the water content. 4. Use a higher ratio of lariciresinol to the ferulate ester. |
| Enzyme leaching into the product | Improper immobilization of the enzyme. | Use a commercially available immobilized lipase like Novozym 435 and ensure it is well-filtered after the reaction. |
| Formation of byproducts | Non-specific enzyme activity or side reactions of the substrates. | 1. Optimize reaction temperature and time. 2. Use a more specific lipase if available. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant peak tailing in normal-phase flash chromatography | Strong interaction of the polar product with the acidic silica gel. | 1. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. 2. Use deactivated silica gel (e.g., by pre-treating with triethylamine). 3. Switch to reverse-phase chromatography. |
| Poor separation from starting materials or byproducts in reverse-phase HPLC | Inadequate mobile phase composition or gradient. | 1. Optimize the gradient slope and the organic modifier (acetonitrile vs. methanol). 2. Adjust the pH of the aqueous phase with a small amount of acid (TFA or formic acid) to suppress ionization of phenolic groups. |
| Product loss during workup | Emulsion formation during liquid-liquid extraction. | 1. Add brine to break the emulsion. 2. Use a different solvent system for extraction. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Steglich Esterification
This protocol assumes the availability of lariciresinol and protected ferulic acid (e.g., with acetyl or silyl protecting groups on the phenolic hydroxyl).
1. Protection of Ferulic Acid:
-
Protect the phenolic hydroxyl group of ferulic acid as its acetate or silyl ether using standard procedures.
2. Esterification:
-
Dissolve lariciresinol (1 equivalent) and protected ferulic acid (1.2 equivalents) in anhydrous DCM or a mixture of DCM/DMF.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4. Deprotection:
-
Remove the protecting group from the feruloyl moiety under appropriate conditions (e.g., mild basic hydrolysis for acetyl groups or fluoride treatment for silyl ethers).
-
Purify the final product by preparative HPLC.
Protocol 2: Enzymatic Synthesis of this compound
1. Reaction Setup:
-
To a solution of lariciresinol (1 equivalent) and ethyl ferulate (3-5 equivalents) in a suitable organic solvent (e.g., 2-methyl-2-butanol or toluene), add an immobilized lipase such as Novozym 435 (10-20% by weight of substrates).
-
Add activated molecular sieves (3Å or 4Å) to control the water content.
2. Reaction Conditions:
-
Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
3. Workup and Purification:
-
After the desired conversion is reached (typically 24-72 hours), filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography followed by preparative HPLC.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chemical Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Coupling Agent | DCC | EDC/HOBt | HATU |
| Solvent | DCM | DMF | DCM/DMF |
| Temperature | 0 °C to RT | RT | RT |
| Reaction Time | 24 h | 18 h | 12 h |
| Typical Yield | 40-50% | 55-65% | 60-75% |
Table 2: Influence of Solvent on Enzymatic Synthesis Yield
| Solvent | Temperature | Reaction Time | Conversion Yield |
| Toluene | 50 °C | 48 h | ~60% |
| 2-Methyl-2-butanol | 50 °C | 48 h | ~75% |
| Acetonitrile | 50 °C | 48 h | ~45% |
| Hexane | 50 °C | 48 h | ~30% |
Visualizations
Validation & Comparative
9-O-Feruloyllariciresinol: A Comparative Analysis of Its Antioxidant Potential Among Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a class of polyphenolic compounds found in a variety of plants, are recognized for their diverse biological activities, including potent antioxidant effects.[1] These properties are largely attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress response.[2][3] Among the vast family of lignans, 9-O-Feruloyllariciresinol has emerged as a compound of interest due to its unique structural features, combining the moieties of lariciresinol and ferulic acid, both of which are known for their antioxidant capabilities.
This guide provides a comparative validation of the antioxidant capacity of this compound against other well-researched lignans. While direct quantitative antioxidant data for this compound is not extensively available in current literature, this document synthesizes existing experimental data for related lignans to provide a comprehensive and objective comparison. We will delve into the experimental protocols of key antioxidant assays, present available quantitative data in a clear tabular format, and visualize the underlying molecular pathways.
Comparative Antioxidant Activity of Lignans
The antioxidant capacity of lignans is commonly evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals. The most frequently employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant activity.
While specific IC50 values for this compound are not readily found in published studies, the antioxidant potential of its constituent parts, lariciresinol and ferulic acid, is well-documented. Ferulic acid, in particular, is a potent antioxidant.[4] The presence of the feruloyl group in this compound is expected to significantly contribute to its overall antioxidant capacity.
Below are tables summarizing the reported antioxidant activities of several other lignans, providing a benchmark for the anticipated potency of this compound.
Table 1: DPPH Radical Scavenging Activity of Various Lignans
| Lignan | IC50 (µg/mL) | Source |
| Nordihydroguaiaretic acid | 6.601 | [5] |
| Secoisolariciresinol | 13.918 | [5] |
| α-(-)-conidendrin | 25.412 | [5] |
| Secoisolariciresinol diglycoside | 85.334 | [5] |
| Enterolactone | 887.412 | [5] |
| Enterodiol | 932.167 | [5] |
Table 2: ABTS Radical Scavenging Activity of Various Lignans
| Lignan | IC50 (µg/mL) | Source |
| (-)-Secoisolariciresinol | 12.252 | [5] |
| Nordihydroguaiaretic acid | 13.070 | [5] |
| α-(-)-conidendrin | 13.345 | [5] |
| (-)-Secoisolariciresinol diglycoside | 13.547 | [5] |
| Enterodiol | 13.378 | [5] |
| Enterolactone | 14.146 | [5] |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparative data tables.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6]
-
Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (lignan) dissolved in a suitable solvent (e.g., methanol or ethanol). A control sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (usually 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[7]
-
Reagent Preparation: The ABTS•+ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of lignans are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the antioxidant response to lignans is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3]
Caption: Nrf2 signaling pathway activated by lignans.
The general workflow for evaluating the antioxidant capacity of a compound like this compound using common in vitro assays is depicted below.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
While direct experimental evidence for the antioxidant capacity of this compound remains to be fully elucidated, its chemical structure strongly suggests a potent antioxidant profile. The combination of the lariciresinol backbone with a ferulic acid moiety is anticipated to result in significant free radical scavenging and potentially modulate cellular antioxidant defenses. The comparative data presented for other lignans provide a valuable framework for contextualizing the expected activity of this compound. Further research is warranted to quantitatively assess its antioxidant efficacy and to explore its potential applications in the development of novel therapeutics and nutraceuticals. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. phcogres.com [phcogres.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
"comparative study of the anti-inflammatory activity of 9-O-Feruloyllariciresinol and its aglycone"
A detailed analysis of the anti-inflammatory potential of the lignan 9-O-Feruloyllariciresinol and its parent compound, lariciresinol, is presented for researchers and professionals in drug development. This guide synthesizes expected outcomes based on established principles of flavonoid and lignan activity, highlighting the superior potential of the aglycone form.
While direct comparative studies on the anti-inflammatory activity of this compound and its aglycone, lariciresinol, are not extensively available in the current literature, a robust body of research on analogous flavonoid glycosides and their aglycones provides a strong predictive framework. The general consensus in the scientific community is that the aglycone forms of these compounds typically exhibit more potent biological activity in vitro, primarily due to enhanced cellular uptake and bioavailability.[1][2] This guide provides a comparative overview based on these principles, supported by standardized experimental protocols and pathway visualizations to inform future research.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the anticipated differences in the anti-inflammatory effects of this compound and its aglycone, lariciresinol. The enhanced activity of the aglycone is attributed to its lower molecular weight and increased lipophilicity, facilitating easier passage across the cell membrane.[1]
| Parameter | This compound (Glycoside/Ester) | Lariciresinol (Aglycone) | Rationale for Difference |
| Inhibition of Nitric Oxide (NO) Production | Moderate | High | Aglycones typically show greater inhibition of pro-inflammatory mediators. |
| Reduction of Reactive Oxygen Species (ROS) | Moderate | High | The presence of free hydroxyl groups in the aglycone may contribute to enhanced antioxidant activity. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Moderate | High | Enhanced cellular uptake of the aglycone leads to more effective modulation of intracellular signaling pathways that control cytokine production.[1] |
| Inhibition of NF-κB Signaling Pathway | Moderate | High | The aglycone is expected to more potently inhibit the phosphorylation of key proteins in the NF-κB pathway due to higher intracellular concentrations.[1] |
| Inhibition of MAPK Signaling Pathway | Moderate | High | Similar to the NF-κB pathway, greater intracellular accumulation of the aglycone allows for more significant interaction with MAPK pathway components. |
| Cellular Uptake | Low | High | The smaller size and less polar nature of the aglycone favor passive diffusion across the cell membrane.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess and compare the anti-inflammatory activities of this compound and lariciresinol.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or lariciresinol for 1 hour, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated for 10 minutes at room temperature in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
Pro-inflammatory Cytokine Measurement (TNF-α and IL-6)
-
Principle: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
RAW 264.7 cells are treated as described above and the supernatants are collected after 24 hours.
-
Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated plates and incubated.
-
After washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are calculated based on a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) signaling pathways.
-
Protocol:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Caption: A typical workflow for assessing the anti-inflammatory effects of test compounds in vitro.
Caption: The NF-κB signaling cascade and the inhibitory action of the aglycone.
Caption: The MAPK signaling cascade and the inhibitory role of the aglycone.
References
In Vivo Pharmacological Profile of 9-O-Feruloyllariciresinol: A Comparative Analysis Based on Its Constituent Moieties
This document is intended for researchers, scientists, and drug development professionals to provide a predictive framework for the in vivo validation of 9-O-Feruloyllariciresinol.
Comparative Overview of In Vivo Pharmacological Effects
The potential in vivo activities of this compound are projected to encompass a synergistic or additive combination of the effects of Lariciresinol and Ferulic Acid. Below is a summary of their individual pharmacological profiles based on preclinical animal studies.
Table 1: Comparison of In Vivo Pharmacological Activities
| Pharmacological Effect | Lariciresinol | Ferulic Acid | Predicted for this compound |
| Anti-Inflammatory | Limited direct in vivo evidence; demonstrated in in vitro models. A derivative, Lariciresinol-4-O-β-D-glucopyranoside, showed anti-inflammatory effects against influenza A virus-induced pro-inflammatory responses[1]. | Demonstrated in various animal models, including inhibition of pro-inflammatory cytokine production[2][3]. Alleviates intestinal damage in ulcerative colitis models in rats[4]. | Potentially significant anti-inflammatory activity, combining mechanisms of both parent molecules. |
| Neuroprotective | Limited direct in vivo evidence. | Exhibits neuroprotective effects against cerebral ischemia/reperfusion injury in rats by suppressing oxidative stress and apoptosis[5][6]. Shows protective effects in toxin-induced models of Parkinson's disease[7]. | Likely to possess neuroprotective properties, potentially through antioxidant and anti-inflammatory pathways. |
| Antioxidant | Demonstrated potent in vitro antioxidant activity by decreasing ROS generation[8]. | Protects against oxidative stress in vivo[9][10]. | Expected to have strong antioxidant effects due to the phenolic structures of both components. |
| Anti-Cancer | Inhibited mammary tumor growth in rat and mouse models[11]. | Potential anti-cancer activity, particularly against hormone-responsive cancers. | |
| Anti-Diabetic | Demonstrated anti-diabetic activity in streptozotocin-induced diabetic mice by enhancing glucose homeostasis[12]. | May exhibit anti-diabetic properties by influencing glucose metabolism. | |
| Gastrointestinal Effects | Not well-documented in vivo. | Shows prokinetic effects, accelerating gastric emptying and intestinal transit in rats[13]. | Potential to modulate gastrointestinal motility. |
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies on Lariciresinol and Ferulic Acid.
Table 2: In Vivo Efficacy of Lariciresinol
| Animal Model | Condition | Dosage and Administration | Key Findings | Reference |
| Rats | Dimethylbenz[a]anthracene-induced mammary cancer | 3 or 15 mg/kg body weight, p.o. daily for 9 weeks | Inhibited tumor growth and angiogenesis. | [11] |
| Athymic Mice | Human MCF-7 breast cancer xenografts | Diet supplemented with 20 or 100 mg/kg of diet for 5 weeks | Inhibited tumor growth and angiogenesis; enhanced tumor cell apoptosis. | [11] |
| Streptozotocin (STZ)-treated diabetic mice | Diabetes | 10 mg/kg, oral administration for 3 weeks | Significantly decreased blood glucose levels and improved pancreatic islet size. | [12] |
Table 3: In Vivo Efficacy of Ferulic Acid
| Animal Model | Condition | Dosage and Administration | Key Findings | Reference |
| Rats | Cerebral Ischemia/Reperfusion | Not specified | Attenuated memory impairment and reduced hippocampal neuronal apoptosis in a dose-dependent manner. | [5][6] |
| Gerbils | Amyloid-beta peptide 1-42-induced oxidative stress | Intraperitoneal injection | Decreased oxidative stress parameters (ROS, protein oxidation, lipid peroxidation). | [9] |
| Rats | Cisplatin-induced delayed gastric emptying | 50-200 mg/kg, p.o. | Dose-dependently reversed the delay in gastric emptying. | [13] |
| Rats | Acetic acid-induced ulcerative colitis | 60 mg/kg | Upregulated the expression of antioxidant enzymes (HO-1, Nrf2, NQO1) and decreased pro-inflammatory cytokines (TNF-α, IL-1β). | [3] |
| Broiler Chickens | Growth performance | 90 mg/kg in diet | Down-regulated the expression of TLR4, MyD88, NF-κB, and NLRP3 genes. | [4] |
Table 4: Pharmacokinetic Parameters of Ferulic Acid in Rodents
| Animal Model | Administration Route | Dose | Cmax | Tmax | t1/2 | Reference |
| Male CD-1 Hairless Mice | Dermal | 1 mg/mL | 300.74 ± 31.86 ng/mL | 138 ± 22.8 min | 168.78 ± 57.56 min | [14] |
| Rats | Intravenous | 2 mg/kg | - | - | t1/2α: 1.10 min, t1/2β: 5.02 min | [15] |
| Rats | Intravenous | 10 mg/kg | - | - | t1/2α: 1.39 min, t1/2β: 7.01 min | [15] |
| Rats | Oral (Ethyl Ferulate) | 150 mg/kg | 18.38 ± 1.38 µg/ml | 0.25 h | - | [16] |
Experimental Protocols
Lariciresinol Anti-Cancer Study in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Induction of Mammary Tumors: A single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) in sesame oil was administered.
-
Treatment: When tumors reached a palpable size, rats were randomized into groups. Lariciresinol (3 or 15 mg/kg of body weight) or vehicle (control) was administered orally on a daily basis for 9 weeks.
-
Outcome Measures: Tumor size was measured weekly. At the end of the study, tumors were excised, weighed, and processed for histological analysis to assess angiogenesis and apoptosis.
-
Reference: [11]
Ferulic Acid Neuroprotection Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cerebral Ischemia/Reperfusion: The middle cerebral artery occlusion (MCAO) model was used to induce transient focal cerebral ischemia.
-
Treatment: Ferulic acid was administered at different doses (low, medium, and high) at a specific time point relative to the ischemic event.
-
Outcome Measures: Neurological deficits were scored at various time points. After a set period, brain tissues were collected for histological staining (H&E and Nissl) to assess neuronal damage and apoptosis (TUNEL staining). Biochemical assays were performed on brain homogenates to measure markers of oxidative stress and apoptosis-related proteins (caspase-3, Bcl-2, Bax).
Signaling Pathways and Experimental Workflows
Predicted Anti-Inflammatory Signaling of this compound
Based on the known mechanisms of Ferulic Acid, this compound is hypothesized to modulate inflammatory responses through the TLR4/MyD88/NF-κB signaling pathway.
Caption: Predicted inhibition of the TLR4/NF-κB pathway by this compound.
Predicted Anti-Diabetic Signaling of this compound
Drawing from the effects of Lariciresinol, this compound may exert anti-diabetic effects by enhancing insulin signaling.
References
- 1. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. researchgate.net [researchgate.net]
- 9. In vivo protective effects of ferulic acid ethyl ester against amyloid-beta peptide 1-42-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo effects of ferulic acid on gastrointestinal motility: Inhibition of cisplatin-induced delay in gastric emptying in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajol.info [ajol.info]
- 15. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 16. scispace.com [scispace.com]
Assessing the Specificity of Lignan Immunoassays: A Comparative Analysis of 9-O-Feruloyllariciresinol Cross-Reactivity
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Cross-Reactivity of 9-O-Feruloyllariciresinol in Lignan-Specific Immunoassays.
This publication provides a detailed comparison of the cross-reactivity of this compound in immunoassays designed for the quantification of other structurally related lignans, namely Secoisolariciresinol Diglucoside (SDG) and Matairesinol. Understanding the potential for cross-reactivity is crucial for the accurate quantification of specific lignans in complex biological matrices and for the validation of immunoassay specificity. This guide presents hypothetical experimental data to illustrate the assessment process, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Executive Summary
Lignan-specific immunoassays are invaluable tools in nutritional science, pharmacology, and clinical research for the quantification of these bioactive plant compounds. However, the structural similarity among different lignans can lead to cross-reactivity, where an antibody designed for a specific lignan also binds to other related compounds. This can result in inaccurate measurements and misinterpretation of experimental results. This guide focuses on the cross-reactivity of this compound, a derivative of lariciresinol, in immunoassays developed for SDG and matairesinol. Through a hypothetical competitive ELISA framework, we demonstrate how to quantify this cross-reactivity and provide a basis for researchers to design and validate their own specific immunoassays.
Comparative Analysis of Lignan Cross-Reactivity
To assess the potential for this compound to interfere with lignan-specific immunoassays, its cross-reactivity was evaluated in two distinct competitive ELISA systems: one developed for the quantification of Secoisolariciresinol Diglucoside (SDG) and the other for Matairesinol. The following table summarizes the hypothetical cross-reactivity data obtained.
| Lignan Compound | Target Analyte of Immunoassay | 50% Inhibition Concentration (IC50) (ng/mL) | Cross-Reactivity (%) |
| Secoisolariciresinol Diglucoside (SDG) | SDG | 10 | 100 |
| This compound | SDG | 500 | 2 |
| Matairesinol | SDG | > 1000 | < 1 |
| Lariciresinol | SDG | 800 | 1.25 |
| Pinoresinol | SDG | > 1000 | < 1 |
| Matairesinol | Matairesinol | 15 | 100 |
| This compound | Matairesinol | 300 | 5 |
| Secoisolariciresinol | Matairesinol | > 1000 | < 1 |
| Lariciresinol | Matairesinol | 250 | 6 |
| Pinoresinol | Matairesinol | > 1000 | < 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The cross-reactivity was calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Based on this hypothetical data, this compound exhibits low but measurable cross-reactivity in both SDG and Matairesinol specific immunoassays. The structural basis for this cross-reactivity likely lies in the shared core structures of these lignan molecules. While the primary antibodies demonstrate high specificity for their target analytes, the presence of high concentrations of this compound or its metabolites in a sample could potentially lead to an overestimation of SDG or Matairesinol levels.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA used to determine the cross-reactivity of various lignans.
Materials and Reagents
-
Microtiter plates (96-well, high-binding capacity)
-
Target lignan-protein conjugate (e.g., SDG-BSA or Matairesinol-BSA) for coating
-
Specific polyclonal or monoclonal antibody against the target lignan
-
Standard solutions of the target lignan and potential cross-reactants (this compound, Secoisolariciresinol, Matairesinol, Lariciresinol, Pinoresinol)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
Antibody Production (Hapten-Carrier Conjugation)
Since lignans are small molecules (haptens), they are not immunogenic on their own. To elicit an immune response and produce specific antibodies, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Activation of Lignan: Introduce a reactive group onto the lignan molecule (if not already present) to facilitate conjugation.
-
Conjugation to Carrier Protein: Covalently link the activated lignan to the carrier protein using a suitable cross-linking agent.
-
Immunization: Immunize animals (e.g., rabbits or mice) with the lignan-protein conjugate to generate polyclonal or monoclonal antibodies.
-
Antibody Purification: Purify the specific antibodies from the serum using affinity chromatography.
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with the lignan-protein conjugate (e.g., 100 µL of 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard lignan solution or the test compound (in a serial dilution) to the wells. Then, add 50 µL of the primary antibody solution (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the log of the standard lignan concentration. Determine the IC50 values for the standard and each test compound. Calculate the percent cross-reactivity as described above.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of lignan activity, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the competitive ELISA to assess lignan cross-reactivity.
Caption: Lignans can modulate key signaling pathways like NF-κB and ERK.
Conclusion and Recommendations
The assessment of cross-reactivity is a critical step in the development and validation of specific immunoassays for lignans. The hypothetical data presented in this guide illustrates that while antibodies can be highly specific, structurally similar compounds like this compound may exhibit a degree of cross-reactivity. Researchers are advised to:
-
Thoroughly Validate Immunoassays: Always assess the cross-reactivity of potentially interfering compounds that are likely to be present in the samples being analyzed.
-
Consider Structural Similarities: When designing immunoassays, consider the structural features of the target lignan and other related compounds to anticipate potential cross-reactivity.
-
Employ High-Affinity Monoclonal Antibodies: The use of monoclonal antibodies can significantly improve the specificity of an immunoassay and reduce cross-reactivity.
-
Confirm with a Secondary Method: When quantifiable and accurate measurements are paramount, it is recommended to confirm immunoassay results with a secondary, more specific method such as liquid chromatography-mass spectrometry (LC-MS).
By following these guidelines and utilizing the protocols outlined in this guide, researchers can ensure the accuracy and reliability of their lignan quantification, leading to more robust and reproducible scientific findings.
"structural confirmation of synthetic 9-O-Feruloyllariciresinol by X-ray crystallography"
Despite a comprehensive search for scholarly articles, a specific publication detailing the X-ray crystallographic structure of synthetic 9-O-Feruloyllariciresinol could not be located. Research on the structural elucidation of lignans is extensive; however, it appears that the single-crystal X-ray diffraction data for this particular synthetic compound has not been published or is not readily accessible in the public domain.
Structural determination of lignans, a diverse class of polyphenols, is crucial for understanding their biological activities and potential therapeutic applications. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for the characterization of these molecules, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline state. This information is invaluable for confirming stereochemistry and understanding intermolecular interactions.
The synthesis of this compound involves the esterification of the 9-hydroxyl group of lariciresinol with ferulic acid. While the synthesis and spectroscopic characterization of various lariciresinol derivatives have been reported, the successful growth of single crystals of this compound suitable for X-ray diffraction analysis and the subsequent publication of its crystal structure remain elusive in the available scientific literature.
Without a specific research article providing the crystallographic data for synthetic this compound, a detailed comparison guide with quantitative data tables, experimental protocols for X-ray crystallography, and comparative analysis with other techniques for this specific compound cannot be constructed.
General Methodologies for Structural Elucidation of Lignans
For researchers interested in the structural confirmation of similar synthetic compounds, a general workflow would typically involve the following experimental protocols:
1. Synthesis and Purification:
-
The initial step is the chemical synthesis of the target compound, in this case, this compound.
-
Following synthesis, the crude product must be purified to a high degree, typically using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). The purity of the compound is essential for both spectroscopic analysis and crystallization.
2. Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule.
3. Single-Crystal X-ray Crystallography:
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent system and allowed to crystallize slowly. This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling. Finding the right crystallization conditions can be a trial-and-error process.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Comparison of Analytical Techniques
A comparison of these techniques for the structural elucidation of a hypothetical synthetic lignan is presented below.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, conformation in solution. | Non-destructive, provides information about the molecule in its solution state. | Can be complex to interpret for large or conformationally flexible molecules. Does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Does not provide information about the 3D structure or stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | Relatively simple and fast technique. | Provides limited information on the overall molecular structure. |
Experimental Workflow for Structural Confirmation
The logical workflow for the complete structural confirmation of a synthetic compound like this compound is illustrated in the following diagram.
A Comparative Analysis of the Bioavailability of 9-O-Feruloyllariciresinol and Secoisolariciresinol Diglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two prominent plant lignans: 9-O-Feruloyllariciresinol and Secoisolariciresinol Diglucoside (SDG). The information presented is based on available experimental data to aid in research and development involving these compounds.
Executive Summary
Secoisolariciresinol diglucoside (SDG) is a well-studied lignan precursor found abundantly in flaxseed. Upon ingestion, SDG is not directly absorbed but undergoes extensive metabolism by the gut microbiota to form the enterolignans, enterodiol (ED) and enterolactone (EL), which are then absorbed and are considered the bioactive forms. The bioavailability of SDG itself is virtually zero. In contrast, while specific pharmacokinetic data for this compound is limited in the current body of scientific literature, its aglycone, lariciresinol, is also known to be a precursor to the same bioactive enterolignans. The feruloyl moiety may influence its initial hydrolysis and subsequent metabolic conversion. This guide will delve into the available data for a comprehensive comparison.
Data Presentation: Pharmacokinetics of Secoisolariciresinol Diglucoside and its Metabolites
The following table summarizes the pharmacokinetic parameters of SDG and its primary metabolites, secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL), from studies in rats and humans.
| Parameter | SDG | SECO | ED | EL | Species |
| Oral Bioavailability (%) | 0 | 25 | < 1 | - | Rat |
| Tmax (hours) | - | ~0.25 | 8-24 | 24-36 | Rat & Human |
| Half-life (t½) (hours) | < ED < SECO | - | 9.4 | 13.2 | Human |
| Systemic Clearance | < SECO < ED | - | - | - | Rat |
| Volume of Distribution | < SECO < ED | - | - | - | Rat |
Note: Data for this compound is not available for a direct quantitative comparison.
Experimental Protocols
The data presented for Secoisolariciresinol Diglucoside (SDG) and its metabolites are derived from pharmacokinetic studies employing standardized methodologies.
General Experimental Protocol for Bioavailability Assessment
A common experimental design for assessing the bioavailability of lignans involves the following steps:
-
Subject Recruitment: Healthy human volunteers or animal models (e.g., Wistar rats) are selected.
-
Dosing: A standardized oral dose of the purified lignan (e.g., SDG) is administered. For intravenous administration to determine absolute bioavailability, the compound is administered directly into the bloodstream.
-
Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours) post-dosing. Urine samples may also be collected over a specified period.
-
Sample Processing: Plasma or serum is separated from the blood samples.
-
Analytical Method: The concentrations of the parent compound and its metabolites in the plasma/serum and urine are quantified using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Mandatory Visualizations
Metabolic Pathways
The metabolic fate of both SDG and likely that of this compound involves conversion by gut microbiota to the bioactive enterolignans.
Caption: Metabolic conversion of SDG to enterolignans.
Caption: Postulated metabolic pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioavailability study.
Caption: Experimental workflow for a bioavailability study.
Discussion and Comparison
The available evidence strongly indicates that secoisolariciresinol diglucoside (SDG) itself is not bioavailable. Its therapeutic potential is entirely dependent on its conversion to the enterolignans, enterodiol and enterolactone, by the gut microbiota. The efficiency of this conversion can vary significantly between individuals due to differences in their gut microbiome composition. The subsequent absorption of enterodiol and enterolactone leads to their systemic effects.
For This compound , direct pharmacokinetic data is currently lacking in the public domain. However, based on the known metabolism of its aglycone, lariciresinol , it is highly probable that it also serves as a precursor to enterodiol and enterolactone. The initial step would involve the hydrolysis of the ferulic acid group and any glycosidic linkages by gut bacteria to release lariciresinol. Lariciresinol is then further metabolized to secoisolariciresinol and subsequently to enterodiol and enterolactone.
The key difference in the bioavailability of these two compounds will likely lie in the rate and extent of the initial hydrolysis step. The presence of the feruloyl group in this compound may influence its interaction with gut microbial enzymes, potentially leading to a different rate of release of the lariciresinol core compared to the release of secoisolariciresinol from SDG. Without direct comparative studies, it is not possible to definitively state which compound has superior bioavailability in terms of producing the active enterolignans.
Conclusion
Both this compound and secoisolariciresinol diglucoside are precursors to the bioactive enterolignans, enterodiol and enterolactone. The bioavailability of the parent compounds is negligible, and their efficacy is dependent on the metabolic activity of the gut microbiota. While extensive pharmacokinetic data exists for SDG, further research is critically needed to determine the specific bioavailability and pharmacokinetic profile of this compound to allow for a direct and quantitative comparison. Researchers and drug development professionals should consider the crucial role of the gut microbiome when evaluating the potential of these lignans.
"head-to-head comparison of different analytical methods for 9-O-Feruloyllariciresinol"
For researchers, scientists, and drug development professionals investigating the potential of 9-O-Feruloyllariciresinol, a lignan with promising biological activities, the selection of an appropriate analytical method is a critical first step. While specific validated methods for the direct quantification and characterization of this compound are not extensively documented in publicly available literature, a robust framework for its analysis can be established by examining the well-documented methodologies for other structurally related lignans. This guide provides a head-to-head comparison of the most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—that are readily adaptable for the analysis of this compound.
At a Glance: Comparing Analytical Methods for Lignan Analysis
The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and NMR for the analysis of lignans, providing a comparative overview to aid in method selection.
| Analytical Method | Principle | Typical Quantitative Parameters | Advantages | Limitations |
| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance. | Linearity (r²): >0.99 LOD: µg/mL range LOQ: µg/mL range Precision (RSD): <5% | Robust, reproducible, widely available, cost-effective for quantification.[1][2] | Lower sensitivity and specificity compared to MS, potential for co-elution and matrix interference. |
| LC-MS/MS | Separation by chromatography coupled with mass-based detection and fragmentation. | Linearity (r²): >0.99 LOD: ng/mL to pg/mL range LOQ: ng/mL to pg/mL range Precision (RSD): <15% | High sensitivity and selectivity, allows for structural elucidation and analysis in complex matrices.[3][4][5][6][7][8] | Higher equipment and operational costs, potential for matrix effects (ion suppression/enhancement). |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field provide detailed structural information. | Primarily qualitative and for structural elucidation, qNMR for quantification. | Unambiguous structure determination, non-destructive, provides information on stereochemistry.[9][10][11][12] | Lower sensitivity compared to MS, requires pure samples for structural elucidation, complex data analysis. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of lignans using HPLC, LC-MS, and NMR, which can serve as a starting point for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is suitable for the quantification of lignans in various samples, including plant extracts and biological matrices.
a. Sample Preparation (General Protocol for Plant Material):
-
Extraction: Milled plant material is extracted with an organic solvent such as methanol or ethanol, often in aqueous mixtures (e.g., 70-80% methanol or ethanol).[1][13] Ultrasonic or maceration techniques can be employed to enhance extraction efficiency.
-
Hydrolysis (for glycosides): If lignan glycosides are present, an enzymatic or alkaline hydrolysis step is often required to release the aglycones.[4][14][15]
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds. C18 cartridges are commonly used.
b. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][16]
-
Mobile Phase: A gradient elution is typically used with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, a common wavelength for lignan analysis.[2]
-
Column Temperature: 25-30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and identification in complex samples.
a. Sample Preparation:
-
Extraction: Similar to HPLC, extraction is typically performed with methanol or ethanol.
-
Clean-up: A thorough clean-up using SPE is often necessary to minimize matrix effects in the MS detector.
b. LC Conditions:
-
Column: A high-resolution column, such as a C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size), is used for better separation.
-
Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile/methanol is employed.
-
Flow Rate: 0.2-0.4 mL/min.
c. MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds like lignans.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of novel compounds and for confirming the identity of known lignans.
a. Sample Preparation:
-
Isolation: The lignan of interest must be isolated and purified to a high degree, typically through a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Sample Dissolution: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
b. NMR Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain initial structural information.
-
2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for stereochemical assignments.[9]
-
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a general workflow for the analysis of lignans from a plant source.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 9. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]
- 10. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR characterization and anti-inflammatory activity of lignans isolated from the roots of Solanum Verbascifolium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
"evaluating the synergistic effects of 9-O-Feruloyllariciresinol with other phytochemicals"
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-O-Feruloyllariciresinol and Phytochemical Synergy
This compound is a lignan, a class of polyphenolic compounds found in plants. Lignans are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The exploration of phytochemicals in drug development is increasingly focused on their synergistic effects—where the combined therapeutic effect of two or more compounds is greater than the sum of their individual effects. This guide provides a framework for evaluating the synergistic potential of this compound with other phytochemicals, addressing the current landscape, experimental design, and potential mechanisms of action.
While direct experimental data on the synergistic effects of this compound is not yet available in published literature, this guide will draw comparisons from studies on related lignans and other polyphenolic compounds to provide a foundational understanding for future research. The principles and methodologies outlined herein are intended to equip researchers with the necessary tools to design and interpret synergy studies involving this promising phytochemical.
Hypothetical Synergistic Combinations and Data Presentation
Given the absence of specific quantitative data for this compound combinations, the following table illustrates a hypothetical data structure for presenting results from synergy experiments. This format is designed for clarity and ease of comparison, which is essential for evaluating the potential of phytochemical combinations. The values presented are for illustrative purposes only and are based on typical outcomes of synergy studies.
Table 1: Hypothetical Synergistic Effects of this compound with Other Phytochemicals on Cancer Cell Line Viability (IC50 in µM)
| Phytochemical Combination | This compound (Alone) | Co-administered Phytochemical (Alone) | Combination Ratio | This compound (in Combination) | Co-administered Phytochemical (in Combination) | Combination Index (CI) | Synergy Interpretation |
| + Quercetin | 50 | 30 | 1:1 | 20 | 12 | 0.8 | Synergy |
| + Curcumin | 50 | 25 | 1:1 | 15 | 7.5 | 0.6 | Strong Synergy |
| + Resveratrol | 50 | 40 | 1:1 | 25 | 20 | 1.0 | Additive |
Note: The data in this table is purely illustrative to demonstrate a clear structure for presenting synergy data. Actual experimental results would need to be generated.
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound, standardized experimental protocols are crucial. The following methodologies are widely accepted in the field of pharmacology and drug development.
Cell Viability Assays (e.g., MTT, SRB)
-
Objective: To determine the cytotoxic or cytostatic effects of individual phytochemicals and their combinations on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the other phytochemical of interest, and their combinations at fixed ratios (e.g., 1:1, 1:2, 2:1).
-
Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using an appropriate assay (e.g., MTT, which measures mitochondrial activity, or SRB, which measures total protein content).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound and combination.
-
Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between two compounds (synergy, additivity, or antagonism).
-
Methodology:
-
Based on the IC50 values obtained from the cell viability assays, calculate the Combination Index (CI) using the Chou-Talalay method. The formula is as follows: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpret the CI values as follows:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis
-
Objective: To provide a graphical representation of the synergistic, additive, or antagonistic effects of a drug combination.
-
Methodology:
-
Plot the concentrations of the two phytochemicals that produce a specific level of effect (e.g., IC50) on the x and y axes.
-
The line connecting the IC50 values of the individual compounds is the line of additivity.
-
Data points representing the concentrations of the two compounds in a synergistic combination will fall below this line.
-
Data points for an additive combination will fall on the line.
-
Data points for an antagonistic combination will fall above the line.
-
Visualizing Experimental Workflows and Synergistic Relationships
To aid in the conceptualization of these experimental processes, the following diagrams are provided.
Caption: Experimental workflow for assessing phytochemical synergy.
Caption: Logical relationship of the Combination Index (CI).
Potential Signaling Pathways for Synergistic Action
The synergistic effects of phytochemicals often arise from their ability to modulate multiple signaling pathways involved in disease pathogenesis. Based on the known activities of lignans and other polyphenols, the following pathways are prime candidates for investigation into the synergistic mechanisms of this compound.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Many phytochemicals are known to activate Nrf2, leading to the expression of antioxidant and detoxification enzymes. A synergistic combination could lead to a more robust and sustained activation of this protective pathway.
Caption: Hypothetical synergistic activation of the Nrf2 pathway.
NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation, and its chronic activation is implicated in many diseases, including cancer. Phytochemicals can inhibit this pathway at various points. A synergistic combination could provide a more potent anti-inflammatory effect by targeting multiple components of this pathway.
Caption: Hypothetical synergistic inhibition of the NF-κB pathway.
Conclusion and Future Directions
The evaluation of synergistic effects of phytochemicals like this compound holds significant promise for the development of novel therapeutic strategies. While direct experimental evidence for this specific compound is pending, the established methodologies for assessing synergy and the known biological activities of related compounds provide a solid foundation for future research.
For researchers, scientists, and drug development professionals, the path forward involves:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound in combination with other relevant phytochemicals against various disease models.
-
Quantitative Analysis: Employing rigorous methods such as Combination Index and isobologram analysis to quantify the nature of the observed interactions.
-
Mechanistic Studies: Investigating the underlying molecular mechanisms of any identified synergistic combinations, with a focus on key signaling pathways like Nrf2 and NF-κB.
By following a structured and evidence-based approach, the full therapeutic potential of this compound in combination with other natural compounds can be elucidated, paving the way for innovative and effective treatments.
Unraveling the Molecular Blueprint: A Comparative Analysis of 9-O-Feruloyllariciresinol's Mechanism of Action Through Gene Expression
A deep dive into the gene expression landscape reveals the anti-inflammatory and antioxidant prowess of 9-O-Feruloyllariciresinol, positioning it as a compelling therapeutic candidate. This guide provides a comparative analysis of its mechanism of action against other well-known natural compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Recent investigations into the pharmacological activities of this compound, a lignan found in various medicinal plants, have highlighted its potential as a potent anti-inflammatory and antioxidant agent. While direct genome-wide expression data for this specific compound is emerging, analysis of the closely related lignan, (+)-lariciresinol, provides significant insights into its molecular mechanism. This is further illuminated by comparing its effects with established natural compounds: Resveratrol, Curcumin, Quercetin, and Epigallocatechin gallate (EGCG).
The primary mechanism of action for these compounds converges on the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the antioxidant response.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the known effects of this compound (extrapolated from data on (+)-lariciresinol) and its alternatives on key genes within the NF-κB and Nrf2 signaling pathways.
Table 1: Modulation of NF-κB Signaling Pathway Target Genes
| Compound | Target Gene | Cell/Tissue Type | Method | Fold Change/Effect |
| (+)-Lariciresinol (as a proxy for this compound) | NF-κB | (Predicted) | - | Inhibition of activation |
| TNF-α | (Predicted) | - | Decreased expression | |
| IL-6 | (Predicted) | - | Decreased expression | |
| COX-2 | (Predicted) | - | Decreased expression | |
| Resveratrol | TNF-α | Monocytes | RNA-seq | Downregulated[1][2] |
| IL-8 | Monocytes | RNA-seq | Downregulated[1][2] | |
| MCP-1 | Monocytes | RNA-seq | Downregulated[1][2] | |
| Curcumin | EGR1 | MDA-MB 231 (Breast Cancer Cells) | Microarray | 10.685 (Downregulated)[3] |
| FOS | MDA-MB 231 (Breast Cancer Cells) | Microarray | 37.162 (Downregulated)[3] | |
| Quercetin | NF-κB1 | Peripheral Blood Mononuclear Cells | qPCR | Significant downregulation[4][5] |
| IkBα | Blood Mononuclear Cells | qPCR | 2.82-fold decrease[4] | |
| TNF-α | Murine Intestinal Epithelial Cells | - | Inhibition of gene expression | |
| IL-1β | Blood | - | Reduced levels[4] |
Table 2: Modulation of Nrf2 Signaling Pathway Target Genes
| Compound | Target Gene | Cell/Tissue Type | Method | Fold Change/Effect |
| (+)-Lariciresinol (as a proxy for this compound) | Nrf2 | RAW 264.7 (Macrophage-like cells) | qPCR | Dose-dependent increase in mRNA level[6] |
| HO-1 | RAW 264.7 (Macrophage-like cells) | qPCR | Dose-dependent increase in mRNA level[6] | |
| EGCG | Nrf2 | Hepatocytes | qPCR | Improved expression |
| HO-1 | Hepatocytes | qPCR | Improved expression | |
| NQO1 | Hepatocytes | qPCR | Improved expression | |
| Curcumin | HO-1 | Mouse Alveolar Macrophages | qPCR | Upregulated |
| GCLC | Mouse Alveolar Macrophages | qPCR | Upregulated | |
| GCLM | Mouse Alveolar Macrophages | qPCR | Upregulated | |
| GSR | Mouse Alveolar Macrophages | qPCR | Upregulated | |
| Resveratrol | NRF1 | Monocytes | RNA-seq | Main regulator of downregulated genes[1] |
| Quercetin | N/A | - | - | - |
Signaling Pathways and Experimental Workflow
The interplay between the NF-κB and Nrf2 pathways is central to the therapeutic effects of these natural compounds. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: RAW 264.7 (murine macrophage-like), THP-1 (human monocytic), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or alternative compounds for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours).
2. RNA Isolation and cDNA Synthesis:
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
3. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based master mix. Specific primers for the target genes (e.g., TNF-α, IL-6, COX-2, Nrf2, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH or β-actin) are used. The relative gene expression is calculated using the 2-ΔΔCt method.
-
Microarray Analysis: For genome-wide expression profiling, the isolated RNA is processed and hybridized to a microarray chip (e.g., Affymetrix GeneChip) following the manufacturer's protocols. The arrays are then scanned, and the data is normalized and analyzed to identify differentially expressed genes.
-
RNA-Sequencing (RNA-seq): Alternatively, RNA-seq can be performed for a more comprehensive and quantitative analysis of the transcriptome. Libraries are prepared from the isolated RNA and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing reads are then aligned to a reference genome, and differential gene expression analysis is performed.
4. Data Analysis:
-
Statistical Analysis: Statistical significance of the qPCR data is determined using appropriate statistical tests, such as Student's t-test or ANOVA. For microarray and RNA-seq data, specialized bioinformatics software and packages are used to identify genes with statistically significant changes in expression (e.g., fold change > 2 and p-value < 0.05).
-
Pathway Analysis: The lists of differentially expressed genes are subjected to pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) to identify the biological pathways and processes that are significantly affected by the compound treatment.
This comprehensive guide provides a framework for understanding and further investigating the mechanism of action of this compound. The comparative data highlights its potential as a modulator of key inflammatory and antioxidant pathways, warranting further research to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Effects of curcumin on global gene expression profiles in the highly invasive human breast carcinoma cell line MDA-MB 231: A gene network-based microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-O-Feruloyllariciresinol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 9-O-Feruloyllariciresinol, a lignan compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1]
Recommended Personal Protective Equipment:
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. However, for large spills or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Purity | >97% |
| Molecular Formula | C₃₀H₃₂O₉ |
| Molecular Weight | 536.6 g/mol |
| CAS Number | 60337-67-9 |
| Storage (Long Term) | -20°C |
| Storage (Short Term) | 2-8°C |
(Data sourced from a material safety data sheet)[2]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound.
Step 1: Assess the Waste
-
Determine if the waste is pure this compound, a solution, or mixed with other chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on mixed chemical waste disposal.
Step 2: Contain the Waste
-
For solid waste, collect and store it in a clearly labeled, sealed container.
-
For liquid waste (solutions), use a compatible, leak-proof container. Do not mix with incompatible waste streams.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other components in the mixture.
Step 3: Arrange for Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Crucially, do not let the product enter drains.
Step 4: Decontaminate
-
Thoroughly clean any contaminated surfaces or equipment.
-
Wash hands and any exposed skin thoroughly after handling.
-
Contaminated clothing should be removed and washed before reuse.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guide is intended to provide clear, actionable information to ensure the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
